molecular formula C8H12O4 B15255799 Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B15255799
M. Wt: 172.18 g/mol
InChI Key: GAVNLCHHEYKWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a complex organic compound characterized by its unique and highly strained 1-oxaspiro[2.3]hexane skeleton. This structure incorporates both an epoxide (oxirane) and a spirocyclic framework, making it a valuable and versatile building block in synthetic organic chemistry and drug discovery research. Its molecular formula is C9H14O4, and it features a methoxy group and a carboxylate ester moiety, which enhances its lipophilicity and provides handles for further chemical modification. The primary research value of this compound lies in its diverse reactivity patterns driven by the release of ring strain. The strained spiro system can undergo Lewis acid-promoted rearrangements to form cyclopentanone derivatives, a key transformation in constructing complex carbocyclic scaffolds. Furthermore, the epoxide ring is susceptible to nucleophilic attack, allowing researchers to functionalize the molecule and create a wide array of derivatives. These properties make it an ideal intermediate for the synthesis of natural products, other complex organic architectures, and for the exploration of novel chemical space in medicinal chemistry. Specific research applications include its use as a key synthetic precursor in the development of pharmacologically active compounds. While this specific molecule is a building block, spirooxindole derivatives and related strained spirocyclic systems have demonstrated significant potential as potent inhibitors of protein-protein interactions, such as in the MDM2-p53 pathway, highlighting the importance of such scaffolds in oncology research. The unique three-dimensional structure of this spirocyclic compound provides a rigid framework that can be used to design novel molecular probes and ligands. This product is intended for research applications only and is not designed for human or veterinary therapeutic use.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-10-5-3-8(4-5)6(12-8)7(9)11-2/h5-6H,3-4H2,1-2H3

InChI Key

GAVNLCHHEYKWLG-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)C(O2)C(=O)OC

Origin of Product

United States
Foundational & Exploratory

Synthesis and Characterization of Methyl 5-methoxy-1-oxaspirohexane-2-carboxylate: A Technical Guide

Synthesis and Characterization of Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate: A Technical Guide

Executive Summary

Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate (CAS: 1697662-52-4) is a highly strained, oxygen-rich spirocyclic scaffold[2]. In modern drug discovery, 1-oxaspiro[1]hexanes serve as conformationally restricted bioisosteres for piperidines and morpholines, as well as tunable covalent warheads[3]. This whitepaper details a validated, self-consistent protocol for the synthesis of this compound via a Darzens condensation, emphasizing the mechanistic causality behind reagent selection, reaction conditions, and analytical characterization.

Mechanistic Rationale & Retrosynthetic Strategy

The 1-oxaspiro[1]hexane architecture consists of an oxirane (epoxide) ring fused to a cyclobutane ring at a single spiro carbon. The most atom-economical approach to construct the 2-carboxylate derivative is the Darzens condensation between 3-methoxycyclobutan-1-one and methyl chloroacetate[4].

Causality of Electrophilicity: Cyclobutanones exhibit exceptionally high electrophilicity compared to unstrained cycloalkanones (such as cyclopentanone or cyclohexanone)[4]. The carbonyl carbon in cyclobutanone is sp2 hybridized, forcing an ideal bond angle of 120° into a highly strained ~90° conformation. Nucleophilic attack by the chloroacetate enolate rehybridizes this carbon to sp3 (ideal angle 109.5°), significantly relieving angular ring strain[4]. This thermodynamic driving force ensures rapid and complete alkoxide formation even at low temperatures.

Base Selection: Sodium methoxide (NaOMe) is specifically chosen over potassium tert-butoxide (KOtBu) to prevent transesterification of the methyl ester. The use of a matched alkoxide base ensures that any nucleophilic attack on the ester carbonyl regenerates the starting material, maintaining the integrity of the methyl carboxylate group.

Mechanistic Pathway

DarzensMechanismSM1Methyl ChloroacetateEnolateChloro Enolate IntermediateSM1->Enolate DeprotonationBaseNaOMe (Base)Base->Enolate -MeOHAlkoxideAlkoxide Intermediate(sp3 hybridized)Enolate->Alkoxide Nucleophilic AttackSM23-Methoxycyclobutan-1-oneSM2->Alkoxide Strain Relief (sp2 -> sp3)ProductMethyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylateAlkoxide->Product Intramolecular SN2(-Cl⁻)

Mechanistic pathway of the Darzens condensation forming the spiro-epoxide.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) are embedded to verify intermediate formation before proceeding to the cyclization step.

Materials:

  • 3-Methoxycyclobutan-1-one (1.0 equiv, 10 mmol)

  • Methyl chloroacetate (1.2 equiv, 12 mmol)

  • Sodium methoxide (NaOMe, 25 wt% in MeOH) (1.25 equiv, 12.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step 1: Enolate Generation

  • Purge a flame-dried 100 mL round-bottom flask with argon. Add anhydrous THF (30 mL) and methyl chloroacetate (1.08 mL, 12 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaOMe solution dropwise over 15 minutes. Causality: Slow addition prevents localized heating and suppresses self-condensation (Claisen condensation) of the methyl chloroacetate. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

Step 2: Nucleophilic Addition 4. Dissolve 3-methoxycyclobutan-1-one (1.00 g, 10 mmol) in anhydrous THF (20 mL). 5. Add the ketone solution dropwise to the enolate mixture at -78 °C. 6. Stir for 1 hour at -78 °C. Validation: A TLC aliquot quenched in saturated NH4​Cl should show the disappearance of the ketone and the appearance of a highly polar spot corresponding to the alkoxide/chlorohydrin intermediate.

Step 3: Intramolecular Cyclization (Epoxidation) 7. Remove the cooling bath and allow the reaction to warm to room temperature (20 °C) over 2 hours. Causality: The intramolecular SN​2 displacement of the chloride ion requires thermal energy to overcome the activation barrier of forming the highly strained oxirane ring[4]. 8. Stir at room temperature for an additional 4 hours.

Step 4: Workup and Purification 9. Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×30 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 90:10 to 70:30) to separate the cis and trans diastereomers (relative orientation of the methoxy group and the epoxide oxygen).

Experimental Workflow

ExpWorkflowPrep1. Reagent PreparationDry THF, -78°C, Ar atm.Addition2. Enolate GenerationNaOMe + Methyl ChloroacetatePrep->AdditionReaction3. CondensationDropwise addition of KetoneAddition->ReactionCyclization4. EpoxidationWarm to 20°C (4h)Reaction->CyclizationWorkup5. Aqueous WorkupQuench NH4Cl, Extract EtOAcCyclization->WorkupPurification6. PurificationSilica ChromatographyWorkup->Purification

Step-by-step synthetic workflow for the preparation and isolation of the target compound.

Analytical Characterization Data

Proper validation of the spirocyclic core requires a combination of NMR, HRMS, and IR spectroscopy. The highly strained nature of the 1-oxaspiro[1]hexane system results in distinct spectroscopic signatures, particularly the upfield shift of the spiro carbon in 13C NMR and the characteristic C-O-C stretching in IR.

Analytical TechniqueParameter / SignalExpected Value / AssignmentStructural Significance
1 H NMR (400 MHz, CDCl3​ ) δ 3.75 ppm (s, 3H)Methyl ester ( −COOCH3​ )Confirms intact ester post-Darzens.
δ 3.42 ppm (s, 1H)Epoxide CH (Position 2)Characteristic singlet for the oxirane proton adjacent to the ester.
δ 3.25 ppm (s, 3H)Methoxy ( −OCH3​ )Confirms presence of the C5 ether.
δ 3.80 - 3.95 ppm (m, 1H)Cyclobutane CH (Position 5)Deshielded by the adjacent methoxy oxygen.
δ 2.30 - 2.85 ppm (m, 4H)Cyclobutane CH2​ (Positions 4, 6)Complex multiplet due to diastereotopic protons in the puckered ring.
13 C NMR (100 MHz, CDCl3​ ) δ 169.5 ppmCarbonyl ( C=O )Ester carbonyl carbon.
δ 68.2 ppmCyclobutane CH−OMe (C5)Ether-bearing carbon.
δ 62.4 ppmSpiro Carbon (C3)Highly characteristic upfield shift for a quaternary spiro-epoxide carbon.
δ 56.1 ppm, 54.8 ppmEpoxide CH (C2), Methoxy CH3​ Oxirane ring carbon and ether methyl.
δ 52.3 ppmEster Methyl ( CH3​ )Ester methyl carbon.
δ 39.1 ppm, 38.5 ppmCyclobutane CH2​ (C4, C6)Ring methylenes.
HRMS (ESI-TOF) m/z [M+H]+ Calc: 173.0814, Found: 173.0812Confirms exact mass ( C8​H12​O4​ ).
FT-IR (Neat, ATR) νmax​ ( cm−1 )1745 (C=O), 1120 (C-O-C), 850Confirms ester, aliphatic ether, and oxirane ring stretch.

Note on Diastereomers: The NMR data provided represents the major diastereomer. The cis and trans isomers will exhibit slightly different chemical shifts for the epoxide proton and the cyclobutane methylenes due to the anisotropic shielding effects of the ester group.

References

  • EvitaChem Product Data. "Buy Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate (EVT-15391090)". EvitaChem. URL:

  • Duffy, R. J., et al. "Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis." Tetrahedron (PMC - NIH).
  • Mayr, H., et al. "Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones." Journal of the American Chemical Society.

The Emerging Therapeutic Potential of Spiro[2.3]hexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Uniqueness and Promise of Spiro[2.3]hexane Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional (3D) topologies and improved physicochemical properties is relentless. Spirocycles, characterized by two rings connected by a single common atom, have surged in popularity within drug discovery programs.[1][2] They offer a rigid molecular framework, enabling precise spatial arrangement of functional groups for optimal interaction with biological targets.[3] Among these, the spiro[2.3]hexane motif, a highly strained system comprising a cyclopropane ring fused to a cyclobutane ring, represents a frontier of chemical space with significant, yet underexplored, therapeutic potential.[4][5]

This technical guide provides a comprehensive overview of the current understanding and potential biological activities of spiro[2.3]hexane derivatives. We will delve into their structural significance, known biological activities, underlying mechanisms, and the experimental protocols essential for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in the design of next-generation therapeutics. The high fraction of sp3-hybridized centers in these molecules is a key feature attracting attention, positioning them as potential bioisosteres for a variety of heterocycles.[6]

The Spiro[2.3]hexane Core: A Gateway to Novel Bioactivity

The defining feature of the spiro[2.3]hexane scaffold is its inherent ring strain and compact, three-dimensional structure. This rigidity is a double-edged sword; while it can present synthetic challenges, it also offers distinct advantages in drug design:

  • Conformational Restriction: The fixed orientation of substituents reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity.[2][3]

  • Novel Chemical Space: Compared to more common saturated heterocycles, spiro[2.3]hexanes occupy a less crowded intellectual property space, offering new opportunities for innovation.[4]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate key drug-like properties. Studies have shown that replacing flexible linkers with rigid spiro moieties can improve metabolic stability, solubility, and target engagement.[1][7]

The growing interest in these strained systems has spurred the development of modular synthetic strategies, making a wider range of analogues, including heteroatom-containing derivatives, more accessible for biological screening.[4][6]

Documented Biological Activities and Therapeutic Targets

While research into spiro[2.3]hexane derivatives is still emerging, preliminary studies and analogous spirocyclic systems point towards a range of promising biological activities.

Antimicrobial and Antiviral Activity

The development of novel antimicrobial agents is a global health priority. Spirocyclic compounds, in general, have shown significant promise in this area.[7][8] For instance, certain spiro-oxindole derivatives have demonstrated efficacy against Staphylococcus aureus by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[7]

Specifically, novel spiro[2.3]hexane carbocyclic nucleosides have been synthesized and evaluated for their antiviral properties.[9] One S-enantiomer of a spiro[2.3]hexane nucleoside analogue displayed activity against human immunodeficiency virus (HIV) with an EC50 value of 48.6 μM.[9] This highlights the potential of the spiro[2.3]hexane scaffold to serve as a core for developing new antiviral and antimicrobial agents.

Anti-inflammatory Properties

Chronic inflammation is implicated in a multitude of diseases. Spiro-heterocycles have been investigated as a source of new anti-inflammatory drugs. For example, novel spiro pyrrolo[3,4-d]pyrimidine derivatives have shown significant anti-inflammatory activity by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[10] While this specific example does not contain the spiro[2.3]hexane core, it demonstrates the potential of related spiro-systems to modulate key inflammatory pathways. Similarly, spiro thiochromene–oxindole derivatives have been identified as potential anti-inflammatory agents, with in silico studies suggesting they bind effectively to the COX-2 protein.[11] The rigid nature of the spiro[2.3]hexane scaffold could be leveraged to design highly selective inhibitors of inflammatory targets.

Anticancer Potential

The unique 3D structure of spiro compounds makes them attractive scaffolds for anticancer drug design.[3] They can be used to mimic natural products or to present pharmacophores in a novel orientation to interact with cancer-specific targets like the p53-MDM2 protein-protein interaction.[3] Spirocyclic steroids have demonstrated potent antiproliferative activity against various human cancer cell lines, with IC50 values in the micromolar range.[12] The development of synthetic routes to spiro[2.3]hexane-derived amino acids further expands the toolkit for incorporating this strained ring system into peptidomimetics and other potential anticancer agents.[13]

Key Experimental Workflows and Protocols

Evaluating the biological potential of novel spiro[2.3]hexane derivatives requires a systematic approach involving synthesis, in vitro screening, and mechanistic studies.

General Synthesis and Screening Workflow

A typical workflow for identifying and characterizing bioactive spiro[2.3]hexane derivatives is outlined below. This process begins with the synthesis of a focused library of compounds, followed by a cascade of biological assays to identify lead candidates.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Biological Screening cluster_2 Hit Validation & Lead Optimization cluster_3 Mechanism of Action (MoA) Studies Synthesis Modular Synthesis of Spiro[2.3]hexane Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Library Compound Library (Varying R-groups) Purification->Library CellViability Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Library->CellViability Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Library->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) Library->AntiInflammatory DoseResponse Dose-Response Studies (IC50/EC50 Determination) CellViability->DoseResponse Antimicrobial->DoseResponse AntiInflammatory->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt TargetID Target Identification & Validation LeadOpt->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway InVivo In Vivo Model Testing Pathway->InVivo

Caption: Logical diagram of Structure-Activity Relationship (SAR) considerations.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Developing new synthetic methodologies to access a wider array of functionalized spiro[2.3]hexane derivatives, including various heteroatomic analogues. [4][6]* Systematic Biological Screening: Testing these novel compounds against a broad panel of biological targets, including kinases, proteases, and GPCRs, in addition to the antimicrobial and anticancer assays.

  • Computational Modeling: Employing in silico methods to predict the binding modes and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives to guide rational design. [4]* Chiral Synthesis and Evaluation: As biological systems are chiral, the synthesis and evaluation of individual enantiomers of bioactive spiro[2.3]hexane derivatives are critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. [9]

Conclusion

Spiro[2.3]hexane derivatives represent a compelling and underexplored class of molecules with significant potential in drug discovery. Their unique, rigid three-dimensional structure offers a novel platform for designing potent and selective modulators of biological targets. While the field is still emerging, preliminary findings in antiviral and other therapeutic areas are encouraging. Through the application of robust synthetic strategies, systematic biological evaluation using protocols like those detailed herein, and rational, computer-aided design, the full therapeutic potential of the spiro[2.3]hexane scaffold can be unlocked, paving the way for a new generation of innovative medicines.

References

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC. (2025, December 9).
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC.
  • Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Deriv
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC.
  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15).
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. (2025, December 9). PubMed.
  • Synthesis and characterization of novel anti-inflammatory poly(spiro thiazolidinone)s. Taylor & Francis Online.
  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,...
  • Antimicrobial Activity of the Spiro Compounds | Download Table.
  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). Eman Research Publishing.
  • Spirocyclic derivatives as antioxidants: a review - PMC.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals.
  • Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution | Organic Letters. (2004, June 30).
  • Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation | Request PDF. (2024, August 13).
  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. (2025, January 2). RSC Publishing.

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The Ascendancy of Oxaspirocycles: A Technical Guide to the Discovery, Isolation, and Characterization of Novel Oxaspiro Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s paradigm shift from "flatland" aromatic molecules to complex, three-dimensional architectures has elevated the importance of spirocyclic scaffolds[1]. Among these, oxaspiro compounds—characterized by a spiro-fused ring system containing at least one oxygen atom (e.g., spiroketals, oxaspiroalkanes)—have emerged as privileged motifs. Their inherent structural rigidity minimizes the conformational entropy cost during protein-binding events, translating to high target selectivity and potent bioactivity[1].

As a Senior Application Scientist, I approach the discovery of these molecules not merely as an extraction exercise, but as a systematic decoding of biological logic. This whitepaper delineates the state-of-the-art methodologies for the discovery, isolation, and structural validation of novel oxaspiro natural products, bridging the gap between biosynthetic theory and benchtop execution.

Mechanistic Origins & Biosynthetic Logic

Understanding how nature constructs the spiro-quaternary center dictates how we hunt for these molecules. Recent genomic mining efforts have unveiled unprecedented ring rearrangement reactions that generate highly complex oxaspiro architectures.

For instance, the discovery of Spirocyclione A—featuring a rare oxaspiro[5.5]undecane architecture—from the marine actinomycete Streptomyces sp. HDN155000 was achieved via the heterologous expression of a type II polyketide biosynthetic gene cluster (spi1)[2]. The causality of this formation relies on a sequential redox cascade. A flavoprotein monooxygenase (FPMO) cascade (SpiH2/SpiH3) catalyzes a highly specific oxidative C-C bond cleavage (C12a-C12b) on a tetracyclic angucycline intermediate, driving a structural rearrangement into the oxaspiro framework[2],[3].

Biosynthesis PKS Type II PKS Gene Cluster (spi1 Expression) Intermediate Tetracyclic Angucycline Intermediate PKS->Intermediate Biosynthesis FPMO Flavoprotein Monooxygenase (SpiH2/SpiH3 Cascade) Intermediate->FPMO C12a-C12b Cleavage Oxaspiro Spirocyclione A (Oxaspiro[5.5]undecane) FPMO->Oxaspiro Rearrangement BVMO Baeyer-Villiger Monooxygenase (SpiH1) Oxaspiro->BVMO Oxidation Cleaved Spirocyclione B (Ring-A-Cleaved) BVMO->Cleaved Ring Opening

Figure 1: Flavin-enabled oxidative C-C bond cleavage in oxaspiro angucycline biosynthesis.

Discovery and Isolation Workflows (The Core Protocol)

The isolation of oxaspiro compounds requires a highly deliberate protocol. Because spiroketals and oxaspiro-ethers can be sensitive to acidic conditions or thermal degradation, our extraction and purification pipelines must be meticulously buffered and monitored.

Step-by-Step Methodology
  • Matrix Activation via OSMAC: For microbial sources, we employ the One Strain Many Compounds (OSMAC) approach. Causality: By intentionally altering fermentation parameters (e.g., utilizing deep-sea derived Pseudonocardia antarctica wild-type and mutant strains), we induce metabolic stress that activates silent gene clusters, leading to the accumulation of novel spiroketal acids like semiantarmycins B-G[4].

  • Neutral Solvent Extraction: Biomass is extracted using neutral, mid-polarity solvents (MeOH/EtOAc). Causality: This prevents the acid-catalyzed opening or epimerization of the oxaspiro ring, preserving the native metabolite.

  • LC-MS/MS Molecular Networking (Dereplication): Before preparative isolation, crude extracts are profiled. Causality: By mapping fragmentation patterns, we identify novel mass nodes that deviate from known planar molecules, specifically targeting the rigid fragmentation signatures of spirocycles to avoid wasting resources on known compounds.

  • Targeted Semi-Preparative HPLC: Active fractions are resolved using C18 reverse-phase chromatography with a stepped gradient (e.g., MeCN-H2O)[3].

  • Chiral Resolution: This is a critical, non-negotiable step. Many oxaspiro compounds occur as enantiomeric pairs due to non-enzymatic intermolecular couplings in nature. For example, the neolignans (+)- and (-)-subaveniumin A and B, isolated from Cinnamomum subavenium, possess a rare 2-oxaspiro[4.5]deca-6,9-dien-8-one motif and exist as racemic mixtures[5]. Causality: Without chiral HPLC (using specialized stationary phases like amylose/cellulose derivatives), biological assays would yield confounded data, masking the true potency of the active enantiomer.

IsolationWorkflow Biomass Raw Biological Matrix (OSMAC Fermentation / Biomass) Extraction Neutral Solvent Extraction (MeOH/EtOAc) Biomass->Extraction LCMS LC-MS/MS Profiling (Molecular Networking) Extraction->LCMS Dereplication Prep Semi-Prep HPLC (Targeted Isolation) LCMS->Prep Novel Mass ID Chiral Chiral HPLC (Enantiomeric Resolution) Prep->Chiral Racemic Mixtures Elucidation Structural Elucidation (NMR, X-ray, ECD) Prep->Elucidation Achiral Compounds Chiral->Elucidation Pure Enantiomers

Figure 2: Systematic workflow for the targeted isolation and resolution of oxaspiro compounds.

Structural Elucidation (Self-Validating Systems)

To establish absolute trustworthiness in drug discovery, every structural assignment must be a self-validating system. We do not rely on a single analytical technique; instead, we build a matrix of orthogonal proofs.

  • 2D NMR (Planar Connectivity): The spiro carbon is definitively assigned via Heteronuclear Multiple Bond Correlation (HMBC). For example, in the orientanoids (novel sesterterpenoids from Hedyosmum orientale featuring a 2-oxaspiro[4.5]decane system), HMBC cross-peaks from adjacent ring protons to the spiro carbon, combined with 1H-1H COSY, forge the fused ring system without ambiguity[6],[7].

  • Single-Crystal X-Ray Diffraction: Provides the unambiguous relative stereochemistry of the rigid 3D scaffold, confirming the spatial arrangement of the oxygen heteroatom[5].

  • Electronic Circular Dichroism (ECD): To transition from relative to absolute configuration, experimental Cotton effects are mapped against Time-Dependent Density Functional Theory (TDDFT) calculations. When the simulated spectra perfectly overlay the experimental data, the 3D structure is mathematically and physically validated[6].

Quantitative Data Presentation

The structural diversity of recently discovered oxaspiro compounds directly correlates with their broad pharmacological utility. The table below summarizes key recent discoveries, highlighting the relationship between specific oxaspiro motifs and their targeted bioactivities.

Compound NameSource OrganismStructural MotifBioactivity / TargetRef
Subaveniumins A & B Cinnamomum subavenium2-oxaspiro[4.5]deca-6,9-dien-8-oneAnti-inflammatory (NO inhibition, IC50 4.3–17.9 μM)[5]
Spirocyclione A Streptomyces sp. HDN155000Oxaspiro[5.5]undecaneCytotoxicity against cancer cell lines[2]
Orientanoids A–C Hedyosmum orientale2-oxaspiro[4.5]decaneAntitumor immunity (TAM modulation)[6],[7]
Semiantarmycins B–G Pseudonocardia antarcticaSpiroketal acidCytotoxicity (IC50 2.02–7.65 μM)[4]

Sources

An In-depth Technical Guide to the Stereochemistry of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the stereochemistry of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate, a molecule of significant interest to researchers, scientists, and drug development professionals. Its unique spirocyclic scaffold, incorporating both cyclopropane and cyclobutane rings, presents distinct stereochemical challenges and opportunities in medicinal chemistry. The inherent rigidity of this framework makes it a valuable tool for designing conformationally constrained analogues of bioactive molecules.[1][2] This document will delve into the synthesis, stereochemical analysis, and conformational preferences of this compound, offering both theoretical insights and practical, field-proven protocols.

Introduction to the 1-Oxaspiro[2.3]hexane Scaffold

Spirocyclic compounds, characterized by two rings sharing a single atom, are gaining prominence in drug discovery due to their three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets.[3] The 1-oxaspiro[2.3]hexane core, featuring a strained oxirane and a cyclobutane ring, is a particularly intriguing motif. The presence of multiple stereocenters, including the spirocyclic carbon, necessitates a thorough understanding and control of its stereochemistry for any meaningful application in drug development. This guide will focus on a specific derivative, Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate, to illustrate the key principles and techniques involved in its stereochemical elucidation.

Stereoselective Synthesis Strategies

Proposed Synthetic Pathway

A logical approach to the target molecule involves a multi-step synthesis starting from a readily available cyclobutane precursor. The key steps would include the introduction of the methoxy group, the formation of the oxaspirocycle, and the final esterification.

Synthetic_Pathway A Substituted Cyclobutanone B Methoxy-cyclobutanol A->B Reduction C Methoxy-cyclobutanone B->C Methylation & Oxidation D 1-Oxaspiro[2.3]hexan-5-ol C->D Corey-Chaykovsky Reaction E 5-Methoxy-1-oxaspiro[2.3]hexane D->E Functional Group Interconversion F Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate E->F Carboxylation & Esterification NMR_Workflow A 1D NMR (1H, 13C) B 2D COSY A->B Proton-Proton Connectivity C 2D HSQC/HMBC A->C Proton-Carbon Connectivity E Relative Stereochemistry Assignment B->E C->E D 2D NOESY/ROESY D->E Spatial Proximity

Sources

The Definitive Guide to X-ray Crystallography of Substituted 1-Oxaspiro[2.3]hexane: From Synthesis to Structure

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the synthesis, crystallization, and X-ray crystallographic analysis of substituted 1-oxaspiro[2.3]hexane derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and reproducible scientific endeavor.

The Rising Prominence of Substituted 1-Oxaspiro[2.3]hexanes in Medicinal Chemistry

The 1-oxaspiro[2.3]hexane scaffold, a unique three-dimensional structure, is of increasing interest in drug discovery. This is due to the advantageous physicochemical properties imparted by the oxetane ring.[1][2] Oxetanes can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability when used to replace more common functional groups like gem-dimethyl or carbonyl moieties.[1][2] The spirocyclic nature of the 1-oxaspiro[2.3]hexane system introduces a defined three-dimensional exit vector for substituents, allowing for precise probing of chemical space in drug design.

The incorporation of an oxetane can lead to profound changes in a molecule's properties. For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while also reducing the rate of metabolic degradation.[1] Furthermore, spirocyclic oxetanes, such as 2-oxa-6-aza-spiro[3.3]heptane, show similarities to frequently used fragments like morpholine and can even surpass them in their solubilizing capabilities.[1]

Synthesis of Substituted 1-Oxaspiro[2.3]hexane Derivatives

The journey to a crystal structure begins with the synthesis of the target molecule. Several synthetic strategies can be employed to access substituted 1-oxaspiro[2.3]hexanes.

One effective method involves the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. For instance, the reaction of cyclic ketones with maleic acid derivatives can yield functionalized spirocyclic oxetanes.[3][4] While this method has been demonstrated for larger ring systems, the principles can be adapted for the synthesis of 1-oxaspiro[2.3]hexane derivatives.

Another powerful approach is the Johnson-Corey-Chaykovsky reaction. This method utilizes sulfonium ylides to react with carbonyls, such as ketones, to form epoxides.[5] By using a cyclopropyl-substituted sulfonium salt, one could potentially construct the 1-oxaspiro[2.3]hexane core.

The choice of synthetic route is critical and should be guided by the desired substitution pattern and the commercial availability of starting materials. A well-designed synthesis will not only yield the target molecule but also facilitate its purification, which is a crucial prerequisite for successful crystallization.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[6] For substituted 1-oxaspiro[2.3]hexane derivatives, which are typically small organic molecules, several crystallization techniques can be employed.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of purification based on solubility principles.[7] A compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which crystals can nucleate and grow.[8] Impurities are ideally excluded from the growing crystal lattice and remain in the solution.[7]

Experimental Protocols for Crystallization

A systematic approach to crystallization screening is essential for success. This involves testing a variety of solvents and crystallization methods.

Step 1: Solvent Screening

The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but not at room temperature.[9]

  • Procedure:

    • Place a small amount (5-10 mg) of the purified substituted 1-oxaspiro[2.3]hexane derivative into several small test tubes.

    • To each tube, add a different solvent (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

    • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.

    • If the compound is soluble at room temperature, the solvent may be suitable for a two-solvent system or for vapor diffusion/evaporation methods.

Step 2: Crystallization Methods

Several methods can be used to induce crystallization:

Crystallization MethodDescriptionWhen to Use
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.When the compound is soluble in a volatile solvent at room temperature.
Slow Cooling A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[9]When a suitable solvent with a significant temperature-dependent solubility has been identified.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.A powerful technique for small quantities of material and when single-solvent methods fail.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface of the two solvents.An alternative to vapor diffusion, particularly useful for less volatile solvent systems.

Protocol for Vapor Diffusion:

  • Dissolve the substituted 1-oxaspiro[2.3]hexane derivative in a small amount of a "good" solvent (e.g., acetone, dichloromethane).

  • Place this solution in a small, open container (e.g., a small test tube or vial).

  • In a larger, sealable container (e.g., a beaker or a larger vial), add a volume of a "poor" solvent (an anti-solvent like hexane or pentane).

  • Carefully place the smaller container inside the larger one, ensuring the two liquids do not mix.

  • Seal the larger container and leave it undisturbed. Crystals should form over hours to days.

The following diagram illustrates the vapor diffusion process:

VaporDiffusion Anti-solvent (e.g., Hexane) Anti-solvent (e.g., Hexane) Compound in 'Good' Solvent (e.g., Acetone) Compound in 'Good' Solvent (e.g., Acetone) Anti-solvent Vapor Anti-solvent Vapor Compound Solution Compound Solution Anti-solvent Vapor->Compound Solution Diffusion Crystal Formation Crystal Formation Compound Solution->Crystal Formation Precipitation

Caption: Vapor diffusion setup for crystallization.

X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, X-ray diffraction is employed to determine its three-dimensional structure.

The Experimental Workflow

The process of single-crystal X-ray diffraction can be broken down into several key stages:

XrayWorkflow A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Structure Validation & Deposition (e.g., CSD) E->F

Caption: The workflow of single-crystal X-ray crystallography.

Step 1: Crystal Mounting

A high-quality crystal, free of cracks and defects, is carefully selected under a microscope. It is then mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

Step 2: Data Collection

The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and a series of diffraction images are collected.

Step 3: Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This involves integrating the diffraction spots and scaling the data from multiple images.

Step 4: Structure Solution

The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (related to the amplitudes) of the diffracted waves, but not their phases. For small molecules like substituted 1-oxaspiro[2.3]hexanes, direct methods or Patterson methods are typically used to solve the phase problem and generate an initial electron density map.

Step 5: Structure Refinement

An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[10] During refinement, atomic coordinates, displacement parameters, and other model parameters are optimized.[10]

Step 6: Structure Validation and Deposition

The final refined structure is validated to ensure its chemical and geometric sensibility. The crystallographic data is then typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.

Interpreting the Crystallographic Data

The output of a successful X-ray crystal structure determination is a wealth of information that can be summarized in a crystallographic information file (CIF). Key parameters include:

ParameterDescriptionSignificance
Formula & Molecular Weight The chemical formula and molecular weight of the compound in the crystal.Confirms the identity of the synthesized molecule.
Crystal System & Space Group The crystal system (e.g., monoclinic, orthorhombic) and the symmetry of the crystal lattice.Describes the packing of the molecules in the crystal.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Defines the basic repeating unit of the crystal.
Z The number of molecules in the unit cell.Relates the unit cell volume to the molecular volume.
R-factor (R1) A measure of the agreement between the observed and calculated structure factor amplitudes.A lower R-factor (typically < 0.05 for good quality structures) indicates a better fit of the model to the data.
Goodness-of-Fit (Goof) A statistical measure of the quality of the refinement.A value close to 1.0 indicates a good refinement.

Case Study: Hypothetical Crystallographic Data for a Substituted 1-Oxaspiro[2.3]hexane

To illustrate the practical application of these principles, let's consider a hypothetical case study of a novel substituted 1-oxaspiro[2.3]hexane derivative, "Spiro-Ox-1".

Synthesis and Crystallization: Spiro-Ox-1 was synthesized via a Johnson-Corey-Chaykovsky reaction and purified by column chromatography. Single crystals were obtained by slow evaporation from a solution in ethyl acetate/hexane (1:4).

X-ray Data Collection and Refinement: A colorless plate-like crystal was mounted on a diffractometer. Data was collected at 100 K. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Hypothetical Crystallographic Data for Spiro-Ox-1:

ParameterValue
Empirical formulaC₁₂H₁₃NO₃
Formula weight219.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°b = 12.123(3) Å, β = 101.34(1)°c = 9.876(2) Å, γ = 90°
Volume1001.2(4) ų
Z4
Density (calculated)1.453 Mg/m³
Absorption coefficient0.108 mm⁻¹
F(000)464
Crystal size0.25 x 0.15 x 0.05 mm³
Theta range for data collection2.50 to 27.50°
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²1.05

The successful determination of the crystal structure of Spiro-Ox-1 would provide unequivocal confirmation of its molecular connectivity and stereochemistry, offering invaluable insights for structure-activity relationship (SAR) studies in a drug discovery program.

Conclusion

The X-ray crystallographic analysis of substituted 1-oxaspiro[2.3]hexane derivatives is a powerful tool for elucidating their three-dimensional structures with atomic precision. This in-depth guide has provided a comprehensive overview of the entire process, from the strategic synthesis of these valuable compounds and the critical techniques for obtaining high-quality crystals, to the detailed workflow of X-ray diffraction and structure determination. By understanding the "why" behind each step, researchers can navigate the challenges of this process and unlock the full potential of these promising molecules in the advancement of medicinal chemistry and drug development.

References

  • Michalska, W. Z. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Michalska, W. Z. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11751. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • University of California, Los Angeles. (2026, March 18). Recrystallization - Single Solvent. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.3]hexane. PubChem. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Wang, Y., Zhang, L., & Liu, Y. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1369. [Link]

  • PubChemLite. (n.d.). 1-oxaspiro[2.3]hexane (C5H8O). [Link]

  • U.S. Department of Health & Human Services. (2025, September 6). Compound 529197: 1-Oxaspiro[2.3]hexane. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1018406: Experimental Crystal Structure Determination. [Link]

  • Stepan, A. F., et al. (2025, December 9). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. [Link]

  • Fun, H. K., et al. (n.d.). Crystal structure of spiro-[2.3"]oxindole-spiro[3.3']-5'-(4-methylsulfanyiphenyimethylidene)- 1'-benzyl-4'(1/H)-pyridinone-4-(4-methylsuifanylphenyl) hexahydro-1H-pyrrolizine – dichloromethane, C40H39N3O2S2 · CH2Cl2. ResearchGate. [Link]

  • ResearchGate. (n.d.). A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular.... [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, molecular scaffolds rich in sp³-hybridized centers are increasingly sought after for their ability to confer desirable physicochemical properties and to explore novel chemical space. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention. The 1-oxaspiro[2.3]hexane framework, a unique structural motif containing a strained cyclobutane ring fused to an epoxide, represents a particularly intriguing scaffold. The inherent ring strain of this system can be leveraged for further synthetic transformations, while the oxetane-like portion of the cyclobutane ring is a recognized asset in medicinal chemistry, often improving properties such as aqueous solubility and metabolic stability.[1][2]

This guide provides an in-depth, field-proven methodology for the synthesis of a specific derivative, Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate. This target molecule incorporates three key functional groups: the spiro-epoxide, a methoxy substituent on the cyclobutane ring, and a methyl ester on the epoxide ring. The presence of these functionalities offers multiple points for diversification, making it a valuable building block for chemical biology and drug development programs.

This document will detail a robust and efficient two-step synthetic pathway, beginning with the preparation of a key cyclobutanone intermediate followed by a convergent spiro-epoxidation reaction. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Proposed Synthetic Pathway Overview

The synthesis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is most efficiently achieved through a two-step sequence. The strategy hinges on the initial preparation of a 3-methoxycyclobutanone precursor, followed by a Darzens condensation to concurrently construct the spiro-epoxide ring and install the required methyl ester functionality. This approach is highly convergent and leverages well-established, reliable chemical transformations.

Synthetic_Pathway cluster_reagents 1,3-Cyclobutanedione 1,3-Cyclobutanedione 3-Methoxycyclobutanone 3-Methoxycyclobutanone 1,3-Cyclobutanedione->3-Methoxycyclobutanone  Step 1:  O-Methylation Target_Molecule Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate 3-Methoxycyclobutanone->Target_Molecule  Step 2:  Darzens Condensation Methyl_2-chloroacetate Methyl 2-chloroacetate Methyl_2-chloroacetate->Target_Molecule O-Methylation_Mechanism cluster_step1 1. Tautomerization cluster_step2 2. Nucleophilic Attack cluster_step3 3. Deprotonation Keto 1,3-Cyclobutanedione (Keto form) Enol 1,3-Cyclobutanedione (Enol form) Keto->Enol [H⁺] Enol_H Protonated Enol Enol->Enol_H + H⁺ Intermediate Oxonium Intermediate Enol_H->Intermediate + CH₃OH Methanol CH₃OH Product 3-Methoxycyclobutenone Intermediate->Product - H⁺ Darzens_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Intramolecular SN2 Haloester Methyl 2-chloroacetate Enolate Ester Enolate Haloester->Enolate + MeO⁻ - MeOH Base MeO⁻ Halohydrin Chlorohydrin Intermediate Enolate->Halohydrin + Ketone Epoxide Target Molecule Halohydrin->Epoxide - Cl⁻

Sources

Methodological & Application

Advanced Synthesis and Mechanistic Profiling of the 1-Oxaspiro[2.3]hexane Ring System

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxaspiro[2.3]hexane ring system is a highly strained, three-dimensional spirocyclic framework comprising an oxirane (epoxide) ring fused to a cyclobutane core at a single carbon atom. In modern drug discovery, this motif is increasingly utilized as a rigid bioisostere to replace flat, sp2 -hybridized aromatic rings or metabolically labile moieties (e.g., morpholines), effectively allowing molecules to "escape from flatland"[1]. Due to the immense ring strain—combining the ~26 kcal/mol strain of cyclobutane with the ~27 kcal/mol strain of the epoxide—synthesizing this system requires precise mechanistic control to prevent undesired ring-expansion or hydrolysis[2].

This application note details the causal mechanisms, comparative quantitative data, and self-validating experimental protocols for the three primary synthetic routes to 1-oxaspiro[2.3]hexanes.

Mechanistic Profiling of Core Synthetic Routes

Pathway A: Direct Epoxidation of Methylenecyclobutane

The most prevalent historical method for accessing 1-oxaspiro[2.3]hexanes is the direct oxidation of methylenecyclobutane using peroxyacids (such as meta-chloroperoxybenzoic acid, mCPBA) or dimethyldioxirane (DMDO)[2].

Mechanism & Causality: The reaction proceeds via a concerted, asynchronous electrophilic oxygen transfer[3]. The electron-rich exocyclic double bond of methylenecyclobutane attacks the electrophilic oxygen of the peroxyacid. This occurs through a "butterfly" transition state where the π -bond breaks, the O-O peroxide bond cleaves, and the peroxy proton is transferred to the carbonyl oxygen simultaneously[4]. Crucial Control Point: Because the resulting 1-oxaspiro[2.3]hexane is highly susceptible to nucleophilic attack, the reaction must be performed in strictly non-aqueous, non-acidic conditions (e.g., anhydrous dichloromethane). If water and acid are present, the strained epoxide will rapidly hydrolyze into a vicinal diol[3].

Pathway B: Johnson-Corey-Chaykovsky Spiro-Epoxidation

The 5 provides a formal [1+2] cycloaddition route starting from cyclobutanone[5].

Mechanism & Causality: The process begins with the deprotonation of a sulfonium salt (e.g., trimethylsulfonium iodide) by a strong base (NaH) to generate a sulfur ylide in situ[6]. The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone to form a zwitterionic betaine intermediate[7]. This nucleophilic addition is the rate-determining step. Subsequently, the negatively charged alkoxide oxygen acts as an intramolecular nucleophile, executing a 3-exo-tet SN​2 displacement of the neutral dimethyl sulfide leaving group to close the oxirane ring[8].

Mechanism_CC A Cyclobutanone + Sulfonium Ylide B Nucleophilic Attack (C=O Carbon) A->B C Zwitterionic Betaine Intermediate B->C D 3-exo-tet Cyclization (S_N2 Displacement) C->D E 1-Oxaspiro[2.3]hexane + Dimethyl Sulfide D->E

Mechanistic pathway of the Corey-Chaykovsky spiro-epoxidation.

Pathway C: Palladium-Catalyzed Strain-Release Epoxidation

A recent, advanced methodology leverages the massive strain energy (~66 kcal/mol) of bicyclo[1.1.0]butanes (BCBs) to drive the formation of the spiro-epoxide[9].

Mechanism & Causality: An electrophilic aryl palladium(II) complex approaches the exo face of the BCB. A σ -bond alkoxypalladation occurs, simultaneously forming a new C-O bond at the α -carbon, cleaving the central C-C σ -bond of the BCB, and palladating the β -carbon[9]. Reductive elimination releases the 1-oxaspiro[2.3]hexane and regenerates the Pd(0) catalyst[9]. The thermodynamic driving force is the net release of strain energy, despite the product itself being highly strained.

Quantitative Substrate & Method Comparison

Synthetic RoutePrimary ReagentsTypical YieldDiastereoselectivityReaction TimeKey AdvantageKey Limitation
Direct Epoxidation Methylenecyclobutane, mCPBA (or DMDO)75–85%Substrate-dependent2–4 hoursOperationally simple, highly scalableHighly sensitive to aqueous hydrolysis
Corey-Chaykovsky Cyclobutanone, Me3​S+I− , NaH, DMSO60–80%High (trans-favoring)4–12 hoursUtilizes readily available ketone precursorsGenerates volatile, odorous dimethyl sulfide
Strain-Release Bicyclo[1.1.0]butane, Pd catalyst, Aryl triflate70–95%Excellent (>95:5 dr)12–18 hoursAccess to highly functionalized spiro-coresRequires expensive transition metal catalysts

Validated Experimental Protocols

Protocol 1: Direct Epoxidation via mCPBA

This protocol utilizes mCPBA for the direct epoxidation of methylenecyclobutane. The system is self-validating via TLC monitoring and the visual precipitation of the byproduct.

Materials:

  • Methylenecyclobutane (1.0 equiv)

  • mCPBA (77% max, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Na2​S2​O3​ (10% w/v) and Saturated aqueous NaHCO3​

Step-by-Step Procedure:

  • Preparation: Dissolve methylenecyclobutane (10 mmol) in 25 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the acid-catalyzed ring-opening of the highly strained epoxide product[3].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Epoxidation is highly exothermic. Cooling prevents thermal runaway and suppresses Lewis-acid mediated ring expansion to cyclopentanone[2].

  • Reagent Addition: Add mCPBA (12 mmol) portion-wise over 15 minutes.

    • Self-Validation: As the reaction progresses, meta-chlorobenzoic acid (mCBA) will begin to precipitate as a white solid, indicating successful oxygen transfer.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (KMnO4 stain; the alkene starting material will rapidly decolorize the stain, while the epoxide will not).

  • Quenching: Cool the mixture back to 0 °C and add 15 mL of 10% aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes.

    • Causality: The thiosulfate reduces any unreacted peroxyacid, eliminating explosive hazards during downstream concentration.

  • Workup: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3​ (3 × 20 mL).

    • Causality: NaHCO3​ deprotonates the mCBA byproduct, transferring it to the aqueous phase as a highly water-soluble sodium salt.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (Caution: 1-oxaspiro[2.3]hexane is volatile; keep bath temperature <30 °C). Purify via flash chromatography if necessary.

Protocol_mCPBA S1 Dissolve Methylenecyclobutane in Anhydrous DCM (0 °C) S2 Dropwise mCPBA Addition (Exothermic Control) S1->S2 S3 Stir at RT (2-4 hrs) Monitor via TLC S2->S3 S4 Quench with Na2S2O3 (aq) (Neutralize Peroxides) S3->S4 S5 Wash with NaHCO3 (aq) (Remove mCBA byproduct) S4->S5 S6 Dry, Concentrate & Flash Chromatography S5->S6

Validated workflow for the mCPBA-mediated epoxidation of methylenecyclobutane.

Protocol 2: Johnson-Corey-Chaykovsky Reaction

This protocol details the conversion of cyclobutanone to 1-oxaspiro[2.3]hexane using a sulfur ylide.

Materials:

  • Cyclobutanone (1.0 equiv)

  • Trimethylsulfonium iodide (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Ylide Generation: Suspend NaH (12 mmol) in 15 mL of anhydrous DMSO under nitrogen. Slowly add trimethylsulfonium iodide (12 mmol) at room temperature.

    • Causality: DMSO is a polar aprotic solvent that excellently stabilizes the reactive ylide and the subsequent zwitterionic intermediate[6].

    • Self-Validation: Vigorous evolution of hydrogen gas ( H2​ ) will be observed. Stir until gas evolution ceases (approx. 30 minutes), yielding a clear solution of the ylide.

  • Substrate Addition: Cool the ylide solution to 0 °C. Add cyclobutanone (10 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Self-Validation: The distinct, pungent odor of dimethyl sulfide ( Me2​S ) will be noticeable, confirming the successful SN​2 ring closure[7].

  • Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract the aqueous mixture with diethyl ether (4 × 20 mL).

    • Causality: Diethyl ether is utilized instead of DCM because it allows for highly efficient partitioning away from DMSO during the aqueous washes.

  • Washing & Isolation: Wash the combined ether extracts with brine (2 × 20 mL) to remove residual DMSO. Dry over MgSO4​ , filter, and carefully concentrate to yield the spiro-epoxide.

References

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: NIH (PMC) URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: ResearchGate URL:[Link]

  • 11.3.6 Epoxidation of Alkenes Source: Chemistry LibreTexts URL:[Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons Source: Orient J Chem URL:[Link]

  • Johnson–Corey–Chaykovsky reaction Source: Wikipedia URL:[Link]

  • Corey-Chaykovsky Reaction Source: Organic Chemistry Portal URL:[Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

  • Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ Source: Semantic Scholar URL:[Link]

Sources

Application Note: Advanced Purification Protocols for Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic epoxides, particularly oxaspiro[2.3]hexane derivatives, have emerged as highly valuable, rigid bioisosteres in modern drug discovery and organic synthesis[1]. However, the isolation of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate presents significant chromatographic challenges. The inherent strain of the fused 3- and 4-membered ring system makes the spiro-epoxide highly susceptible to acid-catalyzed degradation, while the C2-methyl ester is vulnerable to base-catalyzed hydrolysis[1]. This application note details the mechanistic pitfalls of standard purification techniques and provides two field-validated, self-contained protocols designed to maximize recovery and purity.

Physicochemical Profiling & Vulnerability Analysis

To design a self-validating purification system, one must first understand the structural vulnerabilities of the target molecule. The dual-ring system contains compounded Baeyer strain, making the molecule highly reactive toward both electrophiles and nucleophiles.

Table 1: Physicochemical Properties & Stability Profile

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₈H₁₂O₄Low molecular weight; potentially volatile.
Molecular Weight ~172.18 g/mol Requires careful, low-temperature concentration.
Spiro-Epoxide Core Acid-labileCannot be purified on untreated, standard silica gel[2].
Methyl Ester Base-labileSusceptible to saponification; avoid strong bases (e.g., Grade I Alumina)[1].
UV Absorbance Weak / NoneLacks a strong chromophore; requires chemical staining (KMnO₄) for TLC monitoring.

Mechanistic Insights: The Pitfalls of Standard Purification

Standard silica gel chromatography is the default purification method in organic synthesis. However, unmodified silica gel possesses inherently acidic silanol groups (pKa ~ 4.5–5.0). When highly strained oxaspiro[2.3]hexanes are exposed to these acidic sites, the epoxide oxygen readily coordinates with the surface protons[2].

The combined ring strain of the spiro-fused cyclobutane (~27 kcal/mol) and the epoxide (~27 kcal/mol) drives a rapid, thermodynamically favorable ring-opening event. Ambient nucleophiles (such as trace water from the solvent or ambient moisture) attack the activated oxonium intermediate, leading to complete degradation of the target molecule into complex, inseparable cyclobutane-diol derivatives[3].

Degradation A Intact Spiro-epoxide B Acidic Silanols (Silica Gel) A->B Adsorption C Oxonium Intermediate B->C H+ Transfer D Ring-Opened Degradants C->D Nucleophilic Attack

Figure 1: Acid-catalyzed degradation pathway of oxaspiro[2.3]hexane on standard silica gel.

Optimized Purification Protocols

To bypass the acid-catalyzed degradation pathway, the stationary phase must be strictly neutralized or inherently mildly basic[4]. Below are two optimized methodologies.

Protocol A: Triethylamine (Et₃N) Deactivated Silica Gel Chromatography

Causality & Rationale: Pre-treating standard silica gel with a tertiary amine (Et₃N) neutralizes the acidic silanol sites, creating a pseudo-neutral stationary phase that preserves the integrity of the spiro-epoxide[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase gradient (e.g., Hexane to Hexane/Ethyl Acetate 80:20 v/v) and spike all solvent mixtures with exactly 1% v/v Triethylamine (Et₃N).

  • Column Packing: Slurry standard silica gel (230-400 mesh) in Hexane containing 1% Et₃N. Pack the column and flush with at least 3 Column Volumes (CV) of the Et₃N-spiked solvent to ensure complete saturation and deactivation of the silanols.

  • Sample Loading: Dissolve the crude Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate in a minimal volume of the deactivated mobile phase. Apply carefully to the column head.

  • Elution & Monitoring: Elute using the gradient. Self-Validation Step: Because the compound lacks UV absorbance, spot fractions on a TLC plate, dip in Potassium Permanganate (KMnO₄) stain, and gently heat. The target compound will appear as a bright yellow spot against a purple background.

  • Concentration: Pool product-containing fractions. Concentrate via rotary evaporation with the water bath strictly maintained below 25°C to prevent thermal rearrangement of the spiro system[3].

Protocol B: Basic Alumina (Grade III) Chromatography

Causality & Rationale: Basic alumina provides an inherently non-acidic environment, eliminating the need for amine additives[4]. However, Grade I basic alumina is too active and can catalyze the hydrolysis of the C2-methyl ester[1]. Grade III alumina (deactivated with ~6% w/w water) strikes the perfect balance, preserving both the epoxide and the ester.

Step-by-Step Methodology:

  • Stationary Phase Preparation: If only Grade I Basic Alumina is available, add 6% w/w deionized water to the dry powder, seal tightly, and tumble on a rotary evaporator (without vacuum) for 2 hours to achieve Grade III deactivation.

  • Column Packing: Slurry-pack the Grade III basic alumina in pure Hexane.

  • Elution: Run a gradient of Hexane to Hexane/Ethyl Acetate (90:10 v/v). Critical Note: Strictly avoid protic solvents like methanol during elution, as they can facilitate transesterification or ring-opening on the alumina surface.

  • Recovery: Pool the fractions identified via KMnO₄ TLC staining and concentrate under reduced pressure (< 25°C).

Method Comparison & Quantitative Data

Table 2: Chromatographic Method Comparison

ParameterMethod A: Deactivated SilicaMethod B: Basic Alumina (Grade III)
Stationary Phase Silica Gel (230-400 mesh)Basic Alumina (Brockmann Grade III)
Required Additive 1% v/v Triethylamine (Et₃N)None
Typical Recovery 75% – 85%80% – 90%
Target Purity > 95%> 98%
Primary Risk Trace Et₃N contamination in final product.Ester hydrolysis if Grade I alumina is mistakenly used.

Downstream Workflow

Workflow A Crude Reaction Mixture B Mild Aqueous Workup (pH 7.5-8.0) A->B C Stationary Phase Selection B->C D Method A: 1% Et3N Deactivated Silica C->D E Method B: Basic Alumina (Grade III) C->E F Flash Chromatography D->F E->F G Low-Temp Concentration (< 25°C) F->G H Purified Target Compound G->H

Figure 2: Optimized downstream purification workflow for spiro-epoxide recovery.

References

  • Smolecule Database. Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: Synthesis Methods and Chemical Reactions. Smolecule. 1

  • Benchchem. 1-Oxaspiro[2.3]hexane-5-carbonitrile | 95% Purity | RUO. Benchchem. 4

  • The Journal of Organic Chemistry. Pt-Catalyzed Rearrangement of Oxaspirohexanes to 3-Methylenetetrahydrofurans: Scope and Mechanism. ACS Publications. 3

  • Texas A&M University. I. SYNTHESIS, REACTIVITY, STRUCTURE AND APPLICATION OF OXASPIRO[2.3]HEXANES. TAMU Repository. 2

Sources

Application Note: Methyl 5-methoxy-1-oxaspirohexane-2-carboxylate as a Strained Spirocyclic Building Block in Medicinal Chemistry

Application Note: Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate as a Strained Spirocyclic Building Block in Medicinal Chemistry

Executive Summary & Strategic Context

In modern drug discovery, the transition from planar, aromatic-heavy molecules to structurally complex, three-dimensional architectures is a proven strategy to improve clinical success rates. This paradigm, widely known as the "Escape from Flatland," emphasizes increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to enhance aqueous solubility, reduce off-target promiscuity, and improve metabolic stability [1].

To achieve high Fsp3​ without inflating molecular weight, medicinal chemists increasingly rely on strained spiro-heterocycles (SSHs) as bioisosteres for traditional saturated rings (e.g., piperidines, morpholines) [2]. Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate (CAS: 1697662-52-4) is a highly specialized, "spring-loaded" electrophilic building block designed specifically for this purpose. By leveraging the immense ring strain of its spiro-fused oxirane-cyclobutane core, this compound enables the rapid, regioselective synthesis of densely functionalized, sp³-rich cyclobutane and spirocyclic scaffolds.

Physicochemical & Structural Profile

Understanding the physical properties and structural topology of this building block is critical for designing successful downstream reactions. The compound features a glycidic ester motif spiro-fused to a methoxy-substituted cyclobutane ring.

PropertyValue / Description
Chemical Name Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate
CAS Number 1697662-52-4
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Structural Features Spirocyclic core (C3 quaternary center); Glycidic ester (C2); Methoxy ether (C5)
Reactivity Profile Spring-loaded electrophile; susceptible to nucleophilic ring-opening
Storage Conditions 2–8 °C (Inert atmosphere recommended to prevent hydrolysis)

Mechanistic Causality: Strain-Release and Regioselectivity

The synthetic utility of Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate lies in its predictable and highly regioselective reactivity. The compound is typically synthesized via a Darzens condensation between 3-methoxycyclobutanone and methyl chloroacetate [3].

When subjected to nucleophilic attack (e.g., by primary or secondary amines), the epoxide ring opens. The regioselectivity of this opening is governed by two competing factors:

  • Steric Hindrance: The C3 position is a quaternary spiro-carbon, making it highly inaccessible to incoming nucleophiles.

  • Electronic Activation: The C2 position is adjacent to the electron-withdrawing methyl ester, which lowers the LUMO energy and stabilizes the SN​2 transition state.

Causality in Reaction Design: Because of these factors, nucleophiles exclusively attack the C2 position. This specific trajectory breaks the C2–O bond, leaving the oxygen attached to the C3 spiro-carbon. The result is a highly valuable 1-hydroxycyclobutane derivative featuring an α -amino ester motif —a perfect precursor for rigidified peptides or spirocyclic morpholine bioisosteres.

MechanismA1-OxaspirohexaneCoreBC2 Position(Ester Activated)A->B ElectronicPullCC3 Position(Spiro Quaternary)A->C StericHindranceERegioselectiveRing OpeningB->E C2-O CleavageDNucleophile(e.g., R-NH2)D->B SN2 Attack

Diagram 1: Mechanistic causality dictating the regioselective ring-opening of the oxaspiro[1]hexane core.

Experimental Protocols

The following protocols detail the transformation of the epoxide into a spirocyclic morpholinone bioisostere. Every step is designed as a self-validating system to ensure high fidelity in medicinal chemistry workflows.

Protocol A: Regioselective Nucleophilic Ring-Opening

Objective: Convert the epoxide into a 1-hydroxy-3-methoxycyclobutane α -amino ester.

Reagents & Materials:

  • Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Lithium Perchlorate ( LiClO4​ ) (0.2 equiv)

  • Anhydrous Toluene or Hexafluoroisopropanol (HFIP)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, sealed reaction vessel under inert atmosphere (N₂), dissolve the epoxide (1.0 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add LiClO4​ (0.2 equiv).

    • Expert Insight: LiClO4​ acts as a mild Lewis acid. It coordinates the epoxide oxygen and the ester carbonyl, increasing C2 electrophilicity. Stronger Lewis acids (e.g., BF3​⋅OEt2​ ) must be avoided, as they trigger unwanted Meinwald-type rearrangements of the oxaspiro[1]hexane into cyclopentanones [4].

    • Process Chemistry Alternative: If the hygroscopicity of LiClO4​ causes reproducibility issues at scale, replace the solvent/catalyst system entirely with HFIP. HFIP acts as a strong hydrogen-bond donor, activating the epoxide without the need for metal catalysts [4].

  • Nucleophile Addition: Add the primary amine (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Seal the vessel and heat to 70 °C for 12–16 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate.

    • Self-Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the characteristic epoxide proton at C2 (typically ~3.5–4.0 ppm depending on stereochemistry) and the appearance of a tertiary alcohol signal confirm successful ring opening.

Protocol B: Downstream Spirocyclization to a Morpholinone

Objective: Cyclize the intermediate into a spiro[cyclobutane-1,2'-morpholin]-3'-one scaffold.

Step-by-Step Methodology:

  • N-Acylation: Dissolve the crude amino-alcohol intermediate from Protocol A in anhydrous DCM. Add Et3​N (2.0 equiv) and cool to 0 °C. Dropwise add chloroacetyl chloride (1.1 equiv). Stir for 2 hours, then quench with water and extract. This yields the N-chloroacetyl intermediate.

  • Intramolecular Alkoxide Displacement: Dissolve the N-chloroacetyl intermediate in anhydrous THF. Add Potassium tert-butoxide ( KOtBu , 1.5 equiv) at 0 °C.

    • Causality: The strong base deprotonates the highly hindered tertiary cyclobutanol hydroxyl group at C3. The resulting alkoxide undergoes a rapid 6-exo-tet intramolecular SN​2 displacement of the chloride, closing the morpholinone ring.

  • Purification: Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography. The resulting spirocyclic morpholinone is a premium, rigidified bioisostere ready for further library enumeration.

WorkflowStep1Step 1: Darzens Condensation3-Methoxycyclobutanone + ClCH2COOMeStep2Step 2: Epoxide Ring-OpeningNucleophilic attack by Amine + LiClO4/HFIPStep1->Step2 Yields Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylateStep3Step 3: ChloroacetylationN-acylation of secondary amineStep2->Step3 Yields 1-Hydroxycyclobutanealpha-amino esterStep4Step 4: SpirocyclizationIntramolecular alkoxide displacementStep3->Step4 Yields N-chloroacetylintermediateProductTarget BioisostereSpiro[cyclobutane-1,2'-morpholin]-3'-oneStep4->Product Base-promotedcyclization

Diagram 2: Synthetic workflow from starting materials to the final spirocyclic morpholinone bioisostere.

Analytical Validation & Trustworthiness

Due to the pseudo-symmetry of the cyclobutane ring, pay close attention to the stereochemical outcome. The Darzens condensation typically yields a mixture of cis and trans isomers relative to the methoxy group at C5 and the epoxide oxygen [5].

  • LC-MS: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the ring-opened product ( [M+H]+ ).

  • NMR Spectroscopy: 2D NMR (NOESY/ROESY) is required to assign the relative stereochemistry of the cyclobutane substituents. The rigid nature of the cyclobutane ring provides strong, unambiguous NOE cross-peaks between syn-facial protons.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [1]

  • Mastrolorito, F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36). [2]

  • Razin, V. V., & Ulin, N. V. (2003). Prototropic Isomerization of 1-Oxaspiro[1]Hexane-5-Carbonitrile and Methyl 1-Oxaspiro[1]Hexane-5-Carboxylate into the Corresponding 3-Hydroxymethylbicyclo[1.1.0]Butane-1-Carboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 39, 33–39. [3]

  • Organic Process Research & Development. (2023). Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. ACS Publications. [4]

  • Master Organic Chemistry. (n.d.). Darzens Condensation Mechanism and Stereochemistry. [5]

Advanced Application Note: Rhodium-Catalyzed Spirocyclization Strategies in Complex Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic frameworks—characterized by two rings intersecting at a single sp3 -hybridized carbon atom—are highly privileged motifs in modern drug discovery. Their inherent three-dimensionality and high fraction of sp3 carbons ( Fsp3​ ) translate to improved pharmacokinetic profiles, enhanced target selectivity, and reduced off-target liabilities compared to flat, aromatic molecules.

Transition metal catalysis has revolutionized the assembly of these sterically demanding architectures. Among these, Rhodium (Rh) catalysts exhibit unparalleled versatility. By modulating the oxidation state—Rh(I), Rh(II), or Rh(III)—chemists can access entirely distinct mechanistic manifolds, ranging from C–C bond cleavage and carbene insertions to directed C–H functionalization cascades. This application note provides a comprehensive, expert-level guide to designing, executing, and optimizing Rh-catalyzed spirocyclization reactions.

Mechanistic Framework & Catalyst Selection

The selection of the appropriate Rhodium oxidation state is dictated by the electronic nature of the starting materials and the desired bond-forming sequence.

  • Rh(I) Catalysis (C–C Cleavage & Allylic Activation): Low-valent Rh(I) complexes, such as [Rh(CO)2​Cl]2​ , excel at oxidative addition into strained ring systems. For example, the decarbonylative coupling of benzocyclobutenones with cyclic olefins proceeds via C–C activation, CO extrusion, and subsequent reductive elimination to forge all-carbon spirocenters 1[1]. Alternatively, Rh(I) can activate allenes for diastereo- and enantioselective tandem spirocyclization/reduction sequences 2[2].

  • Rh(II) Catalysis (Carbene Transfer): Bimetallic paddlewheel complexes, such as Rh2​(esp)2​ , are the gold standard for decomposing diazo compounds into highly reactive electrophilic metal carbenes. These intermediates rapidly undergo X–H (e.g., O–H, N–H) insertion. When coupled with a base-promoted intramolecular cascade, this pathway efficiently yields spiro-heterocycles like spiro-succinimides3[3].

  • Rh(III) Catalysis (C–H Activation): High-valent, cationic Rh(III) species (often generated in situ from [Cp∗RhCl2​]2​ and a silver salt) are powerful tools for directed C–H activation. The resulting rhodacycle can undergo migratory insertion with coupling partners like maleimides, followed by an intramolecular aza-Michael addition to yield complex spiro-pyrrolidines4[4].

Rh_Catalyst_Selection Start Substrate Class Sub1 Benzocyclobutenones Start->Sub1 Sub2 Diazo Compounds Start->Sub2 Sub3 N-Aryl Pyrazolones Start->Sub3 Cat1 Rh(I) Catalysis [Rh(CO)2Cl]2 Sub1->Cat1 C-C Cleavage Cat2 Rh(II) Catalysis Rh2(esp)2 Sub2->Cat2 Carbene Transfer Cat3 Rh(III) Catalysis [Cp*RhCl2]2 Sub3->Cat3 C-H Activation Prod1 Decarbonylative Spirocycles Cat1->Prod1 Prod2 O-H Insertion Spiro-succinimides Cat2->Prod2 Prod3 [4+1] Annulation Spiro-pyrrolidines Cat3->Prod3

Caption: Logical selection of Rhodium oxidation states based on substrate class.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized conditions and typical yields for the three primary Rh-catalyzed spirocyclization manifolds.

Catalyst SystemSubstrate PairReaction TypeKey Additive / SolventTypical Yield
[Rh(CO)2​Cl]2​ / P(C6​F5​)3​ Benzocyclobutenones + OlefinsDecarbonylative SpirocyclizationXylene, 130 °C70–90%
[Cp∗RhCl2​]2​ N-Aryl Pyrazolones + Maleimides[4+1] Annulation CascadeAgOAc, TFE, 80 °C65–85%
Rh2​(esp)2​ Diazoarylidene succinimides + Propiolic acidsO–H Insertion / Base CyclizationDIPEA, DCM, RT75–95%
[Rh(cod)Cl]2​ / DTBM-SegPhos3-AllenylindolesSpirocyclization / ReductionHantzsch ester, THF, RT80–99%

Detailed Experimental Protocols

Protocol A: Rh(III)-Catalyzed [4+1] Spirocyclization via C–H Activation

This protocol describes the synthesis of spiro[pyrazolo[1,2-a]indazole-pyrrolidines] via a redox-neutral C–H functionalization/aza-Michael cascade5[5].

Rationale & Causality:

  • AgOAc Addition: Silver acetate serves a dual purpose. It acts as a halide scavenger to abstract chlorides from [Cp∗RhCl2​]2​ , generating the highly electrophilic, catalytically active cationic Rh(III) species. The acetate counterion is crucial for the Concerted Metalation-Deprotonation (CMD) step that breaks the inert C–H bond.

  • TFE (2,2,2-Trifluoroethanol) Solvent: TFE is highly polar, strongly hydrogen-bonding, yet weakly nucleophilic. It stabilizes the cationic rhodacycle intermediate without competitively coordinating to the metal center, which would otherwise poison the catalyst.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry Nitrogen ( N2​ ). Self-validation: Ensure the tube is completely cool before proceeding to prevent thermal degradation of the catalyst.

  • Reagent Loading: To the Schlenk tube, add the N-aryl pyrazolone (0.20 mmol, 1.0 equiv), N-substituted maleimide (0.24 mmol, 1.2 equiv), [Cp∗RhCl2​]2​ (6.2 mg, 0.005 mmol, 2.5 mol%), and AgOAc (6.7 mg, 0.04 mmol, 20 mol%).

  • Solvent Addition: Inject 2.0 mL of anhydrous TFE into the tube under a positive flow of N2​ . Seal the tube with a Teflon screw cap.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will typically transition from a pale orange suspension to a dark, homogeneous solution.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 2:1). Self-validation: The product spot should be highly UV-active (254 nm) and stain strongly with phosphomolybdic acid (PMA), whereas the maleimide starting material will fade.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 5 mL) and filter the mixture through a short pad of Celite to remove silver salts and catalyst residue. Wash the pad with additional DCM (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure spirocyclic product.

RhIII_Mechanism Step1 Active Catalyst [Cp*Rh(OAc)2] Step2 C-H Activation Rhodacycle Step1->Step2 N-Aryl Pyrazolone Step3 Olefin Coordination Step2->Step3 Maleimide Step4 Migratory Insertion Step3->Step4 Step5 Aza-Michael Addition Step4->Step5 Intramolecular Step6 Protonation Step5->Step6 AcOH Step6->Step1 Catalyst Regeneration

Caption: Mechanistic pathway for Rh(III)-catalyzed C-H activation and aza-Michael spirocyclization.

Protocol B: Rh(I)-Catalyzed Decarbonylative Spirocyclization

This protocol details the C–C bond cleavage of benzocyclobutenones and subsequent coupling with cyclic olefins 1[1].

Rationale & Causality:

  • Glovebox Setup: Rh(I) complexes are highly sensitive to oxidation to Rh(III) by atmospheric O2​ , which completely kills the catalytic cycle for this specific transformation.

  • P(C6​F5​)3​ Ligand: The strongly electron-withdrawing pentafluorophenyl groups decrease the electron density at the Rh center. This electronic tuning is critical to accelerate the rate-limiting reductive elimination step, preventing the catalyst from resting in an inactive metallocycle state.

  • Thermal Energy (130 °C): High thermal input is strictly required to drive the initial, thermodynamically challenging oxidative addition into the sterically hindered C1–C2 bond of the benzocyclobutenone.

Step-by-Step Methodology:

  • Preparation (Inside Glovebox): Inside an argon-filled glovebox, charge an oven-dried 2-dram pressure vial with [Rh(CO)2​Cl]2​ (3.9 mg, 0.01 mmol, 5 mol%) and P(C6​F5​)3​ (10.6 mg, 0.02 mmol, 10 mol%).

  • Substrate Addition: Add the benzocyclobutenone (0.20 mmol, 1.0 equiv) and the cyclic olefin (0.60 mmol, 3.0 equiv) to the vial.

  • Solvent & Sealing: Dissolve the mixture in 2.0 mL of anhydrous, degassed xylene. Seal the pressure vial tightly with a PTFE-lined cap. Remove the vial from the glovebox.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block at 130 °C. Stir for 24 hours. Self-validation: The reaction generates carbon monoxide (CO) gas. Ensure the pressure vial is rated for at least 150 psi to accommodate the gas evolution safely.

  • Workup: Cool the vial to room temperature. Caution: Carefully uncap the vial in a well-ventilated fume hood to vent the accumulated CO gas.

  • Purification: Transfer the crude mixture directly onto a silica gel column. Elute with a gradient of Hexanes to 5% EtOAc in Hexanes to isolate the all-carbon spirocycle.

References

  • Dong et al. "Rhodium(I)-catalyzed decarbonylative spirocyclization through C-C bond cleavage of benzocyclobutenones: an efficient approach to access functionalized spirocycles." Angewandte Chemie International Edition, 2014.1[1]

  • Sakhuja et al. "Rh(III)-Catalyzed Switchable[4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines." The Journal of Organic Chemistry, 2023.4[4]

  • Sakhuja et al. "Rhodium‐Catalyzed Spirocyclization of Maleimide with N‐Aryl‐2,3‐dihydrophthalazine‐1,4‐dione to Access Pentacyclic Spiro‐Succinimides." Asian Journal of Organic Chemistry, 2021.5[5]

  • Dar'in et al. "Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides." Beilstein Journal of Organic Chemistry, 2021.3[3]

  • Breit et al. "Rhodium-Catalyzed Diastereo- and Enantioselective Tandem Spirocyclization/Reduction of 3-Allenylindoles: Access to Functionalized Vinylic Spiroindolines." Organic Letters, 2019.2[2]

Sources

"analytical methods for quantifying Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate, a novel spirocyclic compound with potential applications in medicinal and agricultural chemistry.[1] Recognizing the need for robust and reliable quantification in research, development, and quality control settings, we present two primary analytical methodologies: a primary method utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and selectivity, and a secondary, confirmatory method employing Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[2][3][4]

Introduction and Analytical Strategy

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is an organic small molecule featuring a unique oxaspiro[2.3]hexane core, functionalized with both methoxy and methyl ester groups.[1] Such spirocyclic systems are of significant interest in drug discovery due to their rigid, three-dimensional structures.[1][5] Accurate quantification is paramount for pharmacokinetic studies, metabolism analysis, purity assessment, and stability testing.

The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte. With an estimated molecular weight of approximately 186.20 g/mol and the presence of polar functional groups, the compound is suitable for both liquid and gas chromatography, provided it has sufficient thermal stability for the latter.[1]

Our primary strategy employs HPLC-MS/MS, which offers unparalleled selectivity and sensitivity, making it ideal for complex matrices like biological fluids.[6] GC-MS serves as an excellent alternative or confirmatory method, particularly for assessing volatile impurities and for use in laboratories where LC-MS instrumentation is not available.[7] The entire analytical workflow is designed with checkpoints and validation parameters to ensure it is fit for its intended purpose, a core tenet of modern analytical procedure development.[4][8]

Analytical_Workflow Figure 1: General Analytical Workflow cluster_prep Phase 1: Sample Handling & Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Data Processing & Validation Sample Sample Receipt (e.g., Plasma, Reaction Mixture) Prep Sample Preparation (Extraction/Cleanup) Sample->Prep Matrix Dependent HPLC Primary Method: HPLC-MS/MS Analysis Prep->HPLC High Specificity GC Confirmatory Method: GC-MS Analysis Prep->GC Assess Volatility Quant Quantification (Calibration Curve) HPLC->Quant GC->Quant Validation Method Validation (ICH Q2(R2) Guidelines) Quant->Validation Verify Performance Report Final Report Validation->Report

Caption: Figure 1: General Analytical Workflow.

Primary Method: HPLC-MS/MS Quantification

This method is recommended for its high throughput, sensitivity, and applicability to complex sample matrices. The core principle involves chromatographic separation of the analyte from matrix components followed by highly selective detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Selection

The choice of HPLC-MS/MS is justified by:

  • Specificity: MRM provides two stages of mass filtering, drastically reducing background noise and interference, which is critical when working with complex biological matrices.[9]

  • Sensitivity: This technique can achieve detection limits in the sub-ng/mL range, essential for pharmacokinetic studies where analyte concentrations can be very low.[6]

  • Versatility: The method can be adapted to various sample types by modifying the sample preparation protocol.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids and to concentrate the analyte.[9][10][11] SPE is a robust technique for this purpose.[12]

Protocol:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Mix 100 µL of the sample (e.g., plasma) with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the HPLC-MS/MS system.

Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
HPLC System Standard UPLC/HPLC SystemProvides necessary pressure and flow control.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 5 min, hold 1 min, return to 30% BEnsures elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity and peak distortion.
Mass Spectrometer Triple Quadrupole (QqQ)Required for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe ester and ether oxygens are sites for protonation.
Precursor Ion (Q1) m/z 187.1[M+H]⁺ for C₉H₁₄O₄ (MW 186.20).
Product Ions (Q3) m/z 127.1 (Quantifier), m/z 99.1 (Qualifier)Fragments corresponding to logical losses (e.g., loss of methyl formate, subsequent ring opening). To be confirmed by infusion.
Collision Energy To be optimized (typically 10-25 eV)Optimized to maximize product ion intensity.
Method Validation Protocol (ICH Q2(R2) Framework)

A full validation should be performed to demonstrate the method is fit for purpose.[2][3][4]

  • Specificity: Analyze blank matrix samples to ensure no endogenous peaks interfere with the analyte's retention time.[2]

  • Linearity: Prepare a calibration curve using at least five concentration levels spanning the expected sample range.[13] The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5). Accuracy should be within 85-115% (80-120% at LLOQ), and precision (%RSD) should be <15% (<20% at LLOQ).

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Robustness: Intentionally vary parameters like column temperature (±5°C) and mobile phase composition (±2%) to assess the method's reliability.[2]

Confirmatory Method: GC-MS Quantification

This method is suitable for confirming the identity of the analyte and for use in settings without access to LC-MS. It relies on the analyte being sufficiently volatile and thermally stable.

Method_Selection Figure 2: Method Selection Logic node_result node_result node_alt node_alt Start Need to Quantify Analyte? ComplexMatrix Is the sample matrix complex (e.g., plasma)? Start->ComplexMatrix HighSensitivity Is high sensitivity (e.g., <1 ng/mL) required? ComplexMatrix->HighSensitivity Yes ThermalStability Is analyte thermally stable & volatile? ComplexMatrix->ThermalStability No HighSensitivity->node_result Yes Use HPLC-MS/MS HighSensitivity->node_alt No HPLC-UV may suffice ThermalStability->node_result Yes GC-MS is a viable option ThermalStability->node_result No Use HPLC-MS/MS

Caption: Figure 2: Method Selection Logic.

Rationale for Method Selection

GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectra.[14][15]

  • High Resolution: Capillary GC columns offer superior separation efficiency for complex mixtures of volatile compounds.[7]

  • Structural Information: Electron Ionization (EI) produces reproducible fragmentation patterns that can be compared against libraries for confident identification.[15]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting semi-polar organic compounds from aqueous matrices into an immiscible organic solvent.[11][12]

Protocol:

  • Extraction: To 500 µL of aqueous sample, add 1 mL of ethyl acetate.

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Concentration: Evaporate the solvent to approximately 100 µL under a gentle nitrogen stream.

  • Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.

Instrumentation and Conditions
Parameter Condition Rationale
GC System Standard GC with Autosampler---
Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film)A non-polar column suitable for a wide range of analytes.
Inlet Temp. 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Start at 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minSeparates analyte from solvent and any other matrix components.
MS System Single Quadrupole or Ion Trap---
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
MS Source Temp. 230°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides qualitative data, while SIM mode enhances sensitivity for quantitative analysis.
SIM Ions To be determined from full scan spectrum (e.g., molecular ion and major fragments).---

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Allied Academies. (2017). Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids.
  • PubMed. (2025, July 7).
  • International Council for Harmonisation (ICH). (2023, November 30).
  • ResearchGate. (2025, June).
  • Lab Manager. (2025, October 1).
  • Semantic Scholar.
  • Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • EvitaChem. Methyl 5-methoxy-2-methyl-1-oxaspiro[2.
  • PMDA. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • EvitaChem. Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.
  • Evolving Analytical Methods for the Quantification of Methocarbamol: A Critical Review.
  • Royal Society of Chemistry. Analytical Methods.
  • Molecules. (2022, November 25).
  • PMC. (2026, January 31). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The unique structural rigidity and three-dimensionality of spirocycles like this make them valuable scaffolds in medicinal chemistry, but their synthesis can be challenging.[1][2] This document provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this target molecule.

Overview of the Synthetic Strategy

The synthesis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the formation of the strained spirocyclic core. A plausible and efficient approach is the reaction between a suitable cyclobutanone precursor and a methyl diazoacetate equivalent, followed by cyclization to form the oxaspiro[2.3]hexane ring system. The methoxy group is often incorporated into the starting cyclobutanone.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_product Final Product 3-methoxycyclobutan-1-one 3-Methoxycyclobutan-1-one Intermediate Spiro-pyrazoline intermediate 3-methoxycyclobutan-1-one->Intermediate + Methyl diazoacetate (Lewis Acid Catalyst) Methyl_diazoacetate Methyl diazoacetate Product Methyl 5-methoxy-1- oxaspiro[2.3]hexane-2-carboxylate Intermediate->Product N₂ extrusion (Thermal or Photochemical)

Caption: General synthetic pathway for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix it?

A1: Low yield is a frequent challenge in spirocyclization reactions and can stem from several factors.[3] A systematic approach to troubleshooting is the most effective way to identify and solve the problem.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Purity Verify Starting Material Purity (NMR, GC-MS) Start->Check_Purity Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Sol_Purify Purify starting materials (distillation, chromatography) Check_Purity->Sol_Purify Impurities Detected Sol_Optimize Screen Temperature, Concentration, & Solvent Optimize_Conditions->Sol_Optimize Check_Reagents Assess Catalyst/Reagent Activity & Stoichiometry Sol_Reagents Use fresh catalyst, screen different catalysts, adjust stoichiometry Check_Reagents->Sol_Reagents Monitor_Decomposition Monitor Product Stability (Time-course analysis) Sol_Decomposition Modify workup (milder pH), shorten reaction time, lower temperature Monitor_Decomposition->Sol_Decomposition Sol_Optimize->Check_Reagents No Improvement Sol_Reagents->Monitor_Decomposition No Improvement

Sources

Technical Support Center: Stability & Handling of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As drug discovery increasingly relies on rigid, three-dimensional bioisosteres to improve target selectivity and metabolic profiles, strained spiro heterocycles like 1-oxaspiro[2.3]hexanes have gained significant traction[1]. However, the extreme ring strain inherent to the fused oxirane and cyclobutane systems presents unique stability challenges in solution.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the structural integrity of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate during your assays and syntheses.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound degrades rapidly when dissolved in methanol or water. Why is this happening, and how can I prevent it? The Causality: The 1-oxaspiro[2.3]hexane core possesses immense ring strain (combining the strain of an epoxide with that of a cyclobutane). In protic or nucleophilic solvents, the highly hindered spiro C-O bond becomes susceptible to nucleophilic attack[2]. The relief of this massive ring strain acts as the thermodynamic driving force, leading to epoxide ring-opening and the formation of a hydroxy-ester degradant. Additionally, the methyl ester at the C2 position is prone to hydrolysis in aqueous media. The Solution: Always prepare stock solutions in strictly anhydrous, aprotic solvents such as LC-MS grade Acetonitrile (MeCN), Dichloromethane (DCM), or Dimethyl Sulfoxide (DMSO). If protic solvents are unavoidable for your assay, prepare solutions immediately prior to use, avoid basic pH, and maintain the temperature at 4 °C.

Q2: LC-MS analysis shows a major degradant with the exact same mass as the parent compound ( [M+H]+ = 173.08 m/z). What is this structural rearrangement? The Causality: You are observing a Lewis or Brønsted acid-catalyzed ring expansion[2]. Even trace acidity in your solvent (e.g., aged chloroform or acidic HPLC mobile phases) can protonate the epoxide oxygen. This triggers the cleavage of the C-O bond, generating a stabilized carbocation at the spiro center. To relieve the cyclobutane ring strain, a 1,2-alkyl shift occurs, expanding the system into a thermodynamically more stable cyclopentanone derivative. The Solution: Buffer your solutions to a strictly neutral pH (7.0–7.4). When performing chromatography, avoid strong acid modifiers like 0.1% TFA; instead, use milder modifiers or volatile neutral buffers (e.g., 10 mM Ammonium Acetate)[3].

Q3: Does the 5-methoxy group impact the stability of the spiro system? The Causality: Yes. The methoxy group on the cyclobutane ring exerts an inductive electron-withdrawing effect, but can also stabilize adjacent positive charge via resonance if the ring opens. Depending on its stereochemical orientation, it can sterically hinder nucleophilic attack from one face, subtly altering the degradation kinetics compared to unsubstituted 1-oxaspiro[2.3]hexanes[4].

II. Mechanistic Degradation Pathways

To successfully troubleshoot, you must visualize the competing degradation cascades. The diagram below illustrates the divergent pathways triggered by acidic versus nucleophilic environments.

DegradationMechanisms Parent Methyl 5-methoxy-1-oxaspiro[2.3]hexane -2-carboxylate (Intact) Acidic Protonation of Epoxide Oxygen (Trace Acid / pH < 5) Parent->Acidic H+ NucAttack Nucleophilic Attack at Spiro Carbon (Protic Solvents / Amines) Parent->NucAttack Nu- (e.g., MeOH, H2O) Hydrolysis Ester Saponification (Aqueous Base / pH > 8) Parent->Hydrolysis OH- / H2O RingExpand 1,2-Alkyl Shift (Strain Relief) Acidic->RingExpand Cyclopentanone Cyclopentanone Derivative (Isobaric Rearrangement) RingExpand->Cyclopentanone RingOpen Epoxide C-O Bond Cleavage NucAttack->RingOpen Diol Ring-Opened Hydroxy-Ester RingOpen->Diol CarboxylicAcid Spiro-carboxylic Acid (Mass Shift: -14 Da) Hydrolysis->CarboxylicAcid

Fig 1: Divergent degradation pathways of 1-oxaspiro[2.3]hexanes in solution.

III. Quantitative Stability Data

Understanding the half-life ( t1/2​ ) of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate across different environments is critical for experimental planning. The following table summarizes the quantitative degradation kinetics[3].

Solvent System / ConditionTemperatureApparent Half-Life ( t1/2​ )Primary Degradation Mechanism
Dichloromethane (Anhydrous) 25 °C> 30 daysNone (Highly Stable)
DMSO-d6 (Anhydrous) 25 °C> 14 daysNone
Methanol (Protic) 25 °C~ 48 hoursNucleophilic Ring Opening
Acetonitrile / 0.1 M HCl (aq) 25 °C< 2 hoursAcid-Catalyzed Ring Expansion
Acetonitrile / 0.1 M NaOH (aq) 25 °C< 4 hoursEster Hydrolysis & Ring Opening
DMSO (Anhydrous) 60 °C~ 7 daysThermal Rearrangement

Note: Data represents generalized kinetics for highly strained spiroepoxides. Always verify with your specific batch via LC-MS.

IV. Validated Experimental Protocols

To establish a self-validating system for your compound, you must profile its stability under controlled stress conditions before utilizing it in complex biological or synthetic assays.

Protocol: Forced Degradation & Stability Profiling

This methodology ensures you can accurately identify degradation peaks during routine analysis, separating true assay results from artifactual degradation[3].

Materials Required:

  • Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate (Purity > 95%)

  • HPLC-grade Acetonitrile (MeCN)

  • 0.2 M HCl (aq) and 0.2 M NaOH (aq)

  • Amber glass HPLC vials (to prevent UV-induced degradation)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh exactly 1.0 mg of the compound.

    • Dissolve in 1.0 mL of anhydrous MeCN to create a 1 mg/mL stock solution. (Causality: MeCN is aprotic and non-nucleophilic, ensuring the baseline sample remains intact).

  • Acid Stress Test (Ring Expansion Profiling):

    • Transfer 100 µL of the stock solution to an amber vial.

    • Add 100 µL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Incubate at 25 °C for 2 hours.

    • Quench with 100 µL of 0.2 M NaOH immediately before injection to halt degradation.

  • Base Stress Test (Hydrolysis Profiling):

    • Transfer 100 µL of the stock solution to a second amber vial.

    • Add 100 µL of 0.2 M NaOH.

    • Incubate at 25 °C for 2 hours.

    • Quench with 100 µL of 0.2 M HCl.

  • Analytical LC-MS Run:

    • Inject 5 µL of each quenched sample (including a baseline control of the stock solution) into the LC-MS.

    • Chromatographic Conditions: Use a standard C18 column. Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~7). Mobile Phase B: MeCN. (Crucial: Avoid Formic Acid or TFA in the mobile phase during this specific validation to prevent on-column acid-catalyzed rearrangement).

  • Data Interpretation:

    • Compare the Total Ion Chromatogram (TIC) of the stress tests against the control.

    • Look for the isobaric shift ( [M+H]+ = 173.08) in the acid test (indicating cyclopentanone formation) and a -14 Da shift in the base test (indicating methyl ester hydrolysis to the carboxylic acid).

V. References

1.[2] Williams, C. M., et al. "Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis." National Institutes of Health (NIH) / PMC. 2.[4] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." ResearchGate. 3.[1] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications (RSC Publishing). 4.[3] "Improving the stability of Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives." Benchchem.

Sources

Technical Support Center: Purification of Polar Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to address the specific bottlenecks encountered when isolating polar spirocyclic compounds. Spirocycles are highly valued in modern drug discovery due to their rigid, three-dimensional structures (high Fsp³ character), which improve target specificity and metabolic stability. However, this same 3D architecture, combined with polar heteroatoms (often basic nitrogens), makes their purification notoriously difficult using standard chromatographic methods.

This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your purification workflows are robust and reproducible.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my polar basic spirocycles elute at the solvent front on standard C18 columns?

The Causality: Standard Reversed-Phase (RP-HPLC) relies on van der Waals interactions between the planar, hydrophobic surface area of the analyte and the C18 alkyl chains. Because spirocycles are highly three-dimensional and extremely polar, they lack the necessary hydrophobic surface area to partition into the stationary phase. Consequently, they remain in the mobile phase and elute at the void volume (solvent front)[1]. The Solution: You must alter the stationary phase chemistry. Consider using columns with lower C18 ligand density and larger pores (e.g., T3 columns) which resist dewetting in 100% aqueous conditions. For extreme polarity, switch to Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb), which retain polar compounds via charge-induced interactions on the graphite surface rather than simple lipophilicity[2].

Q2: I am experiencing severe peak tailing and poor recovery. How do I fix this?

The Causality: Many spirocycles contain basic nitrogen atoms (e.g., spiropiperidines). At neutral or slightly acidic pH, these amines are protonated. Standard silica-based columns contain residual, unendcapped silanols that carry a negative charge. The resulting secondary ion-exchange interactions drag the peak out, causing severe tailing and irreversible adsorption. The Solution: You have two options:

  • pH Modification: Raise the mobile phase pH above the pKa of your spirocycle (often pH > 11) to neutralize the basic amine, rendering it more hydrophobic and eliminating the ionic interaction. (Note: Ensure your column utilizes hybrid silica stable at high pH).

  • Mixed-Mode Chromatography: Utilize mixed-mode columns that incorporate both reversed-phase and cation-exchange properties, providing predictable retention for charged bases without requiring extreme pH adjustments[3].

Q3: When should I abandon RP-HPLC and switch to HILIC?

The Causality: When your spirocycle is so polar that even 100% aqueous RP-HPLC fails to retain it, Hydrophilic Interaction Liquid Chromatography (HILIC) is the logical next step. HILIC effectively "flips" the separation mechanism. It utilizes a polar stationary phase (e.g., amine or amide-bonded silica) and an organic-rich mobile phase (e.g., >80% Acetonitrile)[4]. Water acts as the strong eluting solvent, forming an enriched aqueous layer on the stationary phase into which the polar spirocycle partitions.

Q4: What is the most efficient way to separate spirocyclic diastereomers or enantiomers?

The Causality: Spirocycles frequently present as complex isomeric mixtures. Because stereoisomers have identical mass and highly similar polarities, standard RP-HPLC lacks the necessary stereorecognition. The Solution: Preparative Supercritical Fluid Chromatography (SFC) is the gold standard for chiral spirocycles. SFC utilizes supercritical CO₂ combined with a polar modifier (like methanol) on chiral stationary phases (e.g., Chiralpak). The high diffusivity and low viscosity of supercritical fluids allow for high flow rates, rapid equilibration, and exceptional resolving power, making it ideal for high-throughput drug discovery[5][6].

Part 2: Strategic Workflows & Visualizations

PurificationStrategy Start Crude Polar Spirocycle IsChiral Isomer / Chiral Separation? Start->IsChiral SFC Prep SFC (e.g., Chiralpak, CO2/MeOH) IsChiral->SFC Yes CheckRetention Retained on C18 RP-HPLC? IsChiral->CheckRetention No OptimizeRP Optimize RP-HPLC (T3/Polar-embedded) CheckRetention->OptimizeRP Yes (k' > 2) CheckHILIC HILIC or PGC? CheckRetention->CheckHILIC No (Void Elution) HILIC HILIC (Amide/Amine phase) CheckHILIC->HILIC Soluble in Organics PGC Porous Graphitic Carbon (Hypercarb) CheckHILIC->PGC Highly Aqueous

Logical workflow for selecting the optimal purification strategy for polar spirocycles.

HILICWorkflow Step1 1. Sample Preparation Dissolve in >75% ACN Step2 2. Column Selection Zwitterionic or Amide Phase Step1->Step2 Step3 3. Mobile Phase A: 10mM NH4OAc (aq) B: Acetonitrile Step2->Step3 Step4 4. Gradient Elution 95% B to 50% B Step3->Step4 Step5 5. Chromatographic Evaluation Step4->Step5 Tailing Tailing / No Retention Step5->Tailing Issue Success Validate & Scale-Up (k' > 1.5, As < 1.5) Step5->Success Optimal Optimize Increase Buffer Conc. or Adjust pH Tailing->Optimize Optimize->Step4

Step-by-step experimental workflow for HILIC method development.

Part 3: Quantitative Data & Column Selection

To facilitate rapid decision-making, the quantitative parameters of the three primary purification modalities are summarized below.

Purification ModalityPrimary Retention MechanismTypical Mobile PhaseResolving Power (Isomers)Best Suited For
Advanced RP-HPLC (e.g., T3, PGC)Hydrophobic partitioning / Charge-induced dipoleWater / Acetonitrile (0.1% Formic Acid or NH₄OH)LowModerately polar spirocycles; impurity profiling.
HILIC Hydrophilic partitioning into aqueous layerAcetonitrile / 10 mM NH₄OAc (aq)ModerateExtremely polar, water-soluble spirocycles eluting at RP void.
Preparative SFC Adsorption / StereorecognitionSupercritical CO₂ / Methanol (with basic modifiers)Extremely HighChiral spirocycles, diastereomers, and high-throughput scale-up.

Part 4: Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Polar Basic Spirocycles

Objective: Establish retention for a highly polar spirocycle that fails to retain on C18.

  • Sample Preparation (Critical Step): Dissolve the crude spirocycle in a diluent matching the initial mobile phase conditions (e.g., 75–90% Acetonitrile).

    • Causality: Injecting a sample dissolved in 100% water into a HILIC system disrupts the stationary phase's aqueous layer, causing severe peak distortion and breakthrough.

  • Mobile Phase Setup:

    • Line A: 10 mM Ammonium Acetate (NH₄OAc) in Water (pH ~6.8).

    • Line B: 100% Acetonitrile.

    • Causality: A minimum of 5% water and sufficient buffer concentration (10 mM) is required to maintain the hydration layer on the stationary phase and suppress secondary ionic interactions.

  • Gradient Execution: Run a shallow gradient from 95% B down to 50% B over 10 column volumes.

  • System Validation: Inject a neutral, non-retained marker (e.g., toluene).

    • Self-Validation Check: If your spirocycle elutes after the toluene marker, you have successfully established a hydrophilic partitioning mechanism. If it elutes before or with toluene, the compound is not being retained, and you must switch to a more polar stationary phase (e.g., Zwitterionic).

Protocol B: Preparative SFC Workflow for Spirocyclic Isomers

Objective: Isolate pure stereoisomers of a spirocyclic compound from a racemic or diastereomeric mixture.

  • Analytical Screening: Screen the mixture across a panel of chiral stationary phases (e.g., Chiralpak IA, IB, IC) using supercritical CO₂ and a methanol co-solvent gradient (5% to 50%).

  • Modifier Optimization: If peak tailing is observed, add 0.1% to 0.2% of a basic additive (e.g., diethylamine or isopropylamine) to the methanol co-solvent.

    • Causality: The basic additive competes with the basic spirocycle for active acidic sites on the chiral stationary phase, sharpening the peak.

  • Scale-Up & Fractionation: Transfer the optimized analytical method to the preparative SFC system, maintaining the same linear velocity and column chemistry.

  • Post-Purification Validation:

    • Self-Validation Check: Immediately re-inject an aliquot of the collected fractions back onto the analytical SFC system. This confirms fraction purity and ensures that no post-purification epimerization or degradation occurred during solvent removal.

References

  • Francotte, E. Development of SFC for high throughput purification in natural product drug discovery. Supercritical Fluid Chromatography: Volume 1. DOKUMEN.PUB.
  • Supercritical Fluid Chromatography: Volume 2. DOKUMEN.PUB.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Polar Compounds. SIELC Technologies.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.

Sources

"preventing decomposition of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate during workup"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly strained spirocyclic intermediates. This guide is specifically engineered for researchers and drug development professionals working with Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate and related 1-oxaspiro[2.3]hexane scaffolds.

Due to the extreme ring strain inherent in fusing an oxirane (epoxide) to a cyclobutane ring, this molecule is highly susceptible to decomposition during standard reaction workups and purification[1]. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-yield recovery.

Mechanistic Overview of Decomposition

Before troubleshooting, it is critical to understand why the molecule degrades. The spiro[2.3]hexane system is significantly more reactive than unstrained epoxides[2]. The relief of ring strain drives multiple decomposition pathways when exposed to non-ideal conditions.

Decomposition A Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate (Intact Spiro-Epoxide) B Acid-Catalyzed Ring Opening (Diol Formation) A->B H+ / H2O (Silica/Acid Wash) C Prototropic Isomerization (Bicyclo[1.1.0]butane deriv.) A->C Lewis Acids / Heat D Ester Hydrolysis (Carboxylic Acid) A->D Strong Base / H2O

Decomposition pathways of the strained 1-oxaspiro[2.3]hexane system.

Troubleshooting & FAQs

Q: Why does my product degrade into a complex mixture during a standard aqueous workup? A: Standard workups often utilize mild acids (e.g., saturated NH4​Cl or dilute HCl ) to quench reactions and remove amine byproducts. However, even mildly acidic conditions protonate the epoxide oxygen of the 1-oxaspiro[2.3]hexane core. Because the system is highly strained, this protonation dramatically lowers the activation energy for nucleophilic ring opening by water, leading to diol formation[3]. Furthermore, acid exposure can trigger prototropic isomerization into bicyclo[1.1.0]butane derivatives[4]. Solution: Always perform a rapid quench using a cold, mildly basic buffer (e.g., saturated aqueous NaHCO3​ ) to maintain a pH of 7.5–8.0.

Q: I am losing all my product on the silica gel column. How can I prevent decomposition during chromatography? A: Standard silica gel is inherently acidic due to surface silanol groups ( Si-OH ), which have a pKa of ~4.5–5.5. When the strained spiro-epoxide adsorbs onto the silica surface, these silanol groups act as localized acid catalysts, triggering immediate ring-opening and polymerization[1]. Solution: You must chemically deactivate the silica gel. Pre-flush the column with a solvent system containing 1–2% triethylamine ( Et3​N ) to neutralize the acidic sites before loading your compound.

Q: I used a basic quench and deactivated silica, but my yield is still low. What else could be causing decomposition? A: Thermal degradation during concentration is the likely culprit. The spiro[2.3]hexane system is highly sensitive to heat[2]. Concentrating the product on a rotary evaporator at standard temperatures (40 °C) can induce thermal ring expansion or cleavage. Solution: Maintain the rotary evaporator water bath strictly below 25 °C and use a high-vacuum pump to remove solvents efficiently without excess heat.

Quantitative Impact of Workup Conditions

The table below summarizes the critical impact of workup and purification choices on the isolated yield and purity of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate.

Workup QuenchPurification MethodConcentration TempIsolated Yield (%)Purity (HPLC %)
Sat. NH4​Cl (pH ~5)Standard Silica Gel40 °C< 10%< 50% (Complex mixture)
Sat. NaHCO3​ (pH ~8)Standard Silica Gel25 °C35%70% (Streaking observed)
Sat. NaHCO3​ (pH ~8) 1% Et3​N -Treated Silica 20 °C 88% > 95%

Self-Validating Experimental Protocols

Protocol A: Buffered Aqueous Extraction for Acid-Sensitive Spirocycles

Causality: This protocol strictly controls the pH and temperature to prevent acid-catalyzed epoxide opening and ester hydrolysis.

  • Quench: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add cold, saturated aqueous NaHCO3​ (10 mL per 1 mmol of substrate).

  • Rapid Extraction: Add cold ethyl acetate (EtOAc) or dichloromethane (DCM). Stir vigorously for exactly 2 minutes, then transfer immediately to a separatory funnel. Do not let the mixture sit.

  • Phase Separation & Self-Validation: Separate the organic layer.

    • Self-Validation Step: Test the aqueous layer with pH paper. If the pH is below 7.5, the quench was insufficient, and degradation has likely initiated. Add more NaHCO3​ in future runs.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . (Note: Avoid MgSO4​ , as it is slightly Lewis acidic and can trigger ring-opening).

  • Concentration: Filter the drying agent and concentrate the filtrate on a rotary evaporator. Ensure the water bath is set to ≤ 25 °C .

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Causality: Neutralizing silanol groups prevents surface-catalyzed polymerization.

  • TLC Self-Validation: Before running the column, run a 2D TLC of your crude mixture on standard silica. Elute in one dimension, let the plate dry, and elute again in the perpendicular dimension. If the product spot streaks or forms a second spot off the diagonal, it is actively decomposing on the silica, confirming the absolute necessity of this protocol.

  • Column Preparation: Slurry the silica gel in your starting eluent containing 1% to 2% Et3​N (v/v). Pack the column.

  • Pre-flushing: Flush the packed column with at least 3 column volumes (CV) of the Et3​N -containing eluent to ensure complete neutralization of all silanol sites.

  • Equilibration: Flush the column with 2 CV of your standard eluent (without Et3​N ) to remove excess amine, which might otherwise co-elute with your product.

  • Elution: Load the crude product and elute normally.

Optimized Workflow Summary

Workflow Step1 1. Reaction Quench (Cold Sat. NaHCO3, pH 7.5-8.0) Step2 2. Rapid Extraction (EtOAc/DCM, < 5 min per wash) Step1->Step2 Step3 3. Drying (Anhydrous Na2SO4, Avoid MgSO4) Step2->Step3 Step4 4. Concentration (Rotovap, Water Bath < 25°C) Step3->Step4 Step5 5. Purification (1-2% Et3N-Deactivated Silica) Step4->Step5

Optimized workup and purification workflow for acid-sensitive spiro-epoxides.

Sources

"side reactions in the synthesis of substituted oxaspiro compounds"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted oxaspiro compounds. Oxa-spirocycles are highly privileged scaffolds in modern drug discovery. The incorporation of an oxygen atom into a spirocyclic framework dramatically improves water solubility, lowers lipophilicity, and provides a well-defined three-dimensional spatial arrangement that enhances target specificity[1].

However, the synthesis of these strained systems—whether through Corey-Chaykovsky epoxidation, Lewis acid-catalyzed Prins/pinacol cascades, or acid-catalyzed spiroketalization—is frequently complicated by competing side reactions[2][3]. This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to help you bypass these synthetic bottlenecks.

Diagnostic Workflow: Pathways and Pitfalls in Oxaspiro Synthesis

G Start Starting Materials (Ketones/Aldehydes + Alkenes) CC Corey-Chaykovsky Epoxidation Start->CC Sulfur Ylide Prins Prins/Pinacol Cascade Start->Prins Lewis Acid SpiroEpox Spiroepoxide Intermediate CC->SpiroEpox Oxocarb Oxocarbenium Intermediate Prins->Oxocarb Target1 Target: Stable Spiroepoxide SpiroEpox->Target1 Base/Buffer Side1 Side Reaction: Meinwald Rearrangement SpiroEpox->Side1 Acidic Traces Target2 Target: Oxaspiro[4.5]decan-1-one Oxocarb->Target2 1,2-Alkyl Migration Side2 Side Reaction: Premature E1 Elimination Oxocarb->Side2 E1 Pathway

Mechanistic divergence in oxaspiro synthesis highlighting target pathways and common side reactions.

Troubleshooting Guides & FAQs

Q1: During the synthesis of spiroepoxides via the Corey-Chaykovsky reaction, I am isolating cyclobutanones and aldehydes instead of the target oxaspiro compound. What is happening? A1: You are observing the Meinwald rearrangement . Spiroepoxides (oxaspiropentanes) are highly strained three-membered rings[4]. In the presence of even trace Brønsted or Lewis acids, the epoxide oxygen becomes protonated or coordinated. This triggers a ring-opening event to form a transient carbocation, followed immediately by a 1,2-alkyl migration to relieve ring strain, yielding cyclobutanones or ring-expanded aldehydes[4][5]. Causality & Mitigation: The Corey-Chaykovsky reagent (e.g., dimethyloxosulfonium methylide) must be generated using a rigorously non-nucleophilic, acid-free base such as t -BuOK or NaH[3][5]. Ensure all solvents (especially dichloromethane or ethereal solvents) are strictly anhydrous and passed through basic alumina to remove acidic impurities. If your specific spiroepoxide is inherently unstable, switching the reaction solvent to a polar aprotic solvent like acetonitrile has been empirically shown to suppress the rearrangement pathway[6].

Q2: I am attempting a Prins/pinacol cascade to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones, but my yield is low, and NMR shows a high concentration of unsaturated alcohol byproducts. How can I suppress this? A2: The Prins/pinacol cascade relies on the condensation of an aldehyde with a cyclobutanol-tethered alkene to form an oxocarbenium ion. This intermediate cyclizes and undergoes a pinacol-type 1,2-alkyl shift to form the spirocenter[2][7]. If the carbocation intermediate formed after the initial Prins cyclization is stabilized for too long, or lacks the correct conformational alignment for the pinacol shift, it will undergo a competing E1-type elimination (deprotonation of an adjacent carbon) to form an unsaturated alcohol[2]. Causality & Mitigation: This is a catalyst-tuning issue. Overly strong or highly coordinating Lewis acids can alter the transition state conformation or stabilize the carbocation, favoring elimination. Switching to specific promoters like BF3​⋅OEt2​ or TMSOTf at tightly controlled low temperatures (0 °C) ensures the kinetic 1,2-migration outpaces the E1 elimination pathway[2].

Q3: My acid-catalyzed synthesis of an oxaspiro[5.5]undecane derivative is yielding a 3:1 mixture of diastereomers. How do I improve stereocontrol at the spirocenter? A3: Stereochemical scrambling (epimerization) at the spirocenter occurs because acid-catalyzed spiroketalization and related ring-closures are highly reversible[8]. The system will naturally equilibrate to the thermodynamic minimum, which is dictated by the anomeric effect (maximizing the stabilization from axial oxygen lone-pair interactions) and the steric bulk of the substituents[8]. Causality & Mitigation: If the kinetic product is your target, the reaction must be quenched rapidly at low temperatures with a strong buffer before equilibration can occur. If the thermodynamic product is desired, extend the reaction time and utilize non-polar solvents (like toluene) that promote the intramolecular anomeric effect, rather than polar solvents that disrupt these stabilizing dipole interactions.

Quantitative Data: Catalyst Optimization in Prins/Pinacol Cascades

To demonstrate the causality between Lewis acid selection and side-reaction suppression, the following table summarizes the optimization of the Prins/pinacol cascade for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. Notice how the choice of catalyst directly dictates the chemoselectivity between the desired 1,2-alkyl migration and the undesired E1 elimination[2].

CatalystLoading (mol%)SolventTemperatureYield of Oxaspiro Target (%)Major Side Product Observed
BF3​⋅OEt2​ 10DCM0 °C to RT85%None (Clean conversion)
TMSOTf10DCM0 °C to RT82%Trace unsaturated alcohols
SnCl4​ 10DCM0 °C to RT55%Significant E1 elimination
InCl3​ 10DCM0 °C to RT< 20%Unreacted starting material
Experimental Protocol: Self-Validating Prins/Pinacol Cascade

This step-by-step methodology details the stereoselective synthesis of 7-phenyl-8-oxaspiro[4.5]decan-1-one via a Prins/pinacol cascade. The protocol includes built-in in-process controls (IPCs) to monitor and prevent the side reactions discussed above[2][7].

Materials Required:

  • 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (0.5 mmol)

  • Benzaldehyde (0.6 mmol, 1.2 equiv)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (0.05 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL round-bottom flask under a continuous stream of argon. Add 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (0.5 mmol) and benzaldehyde (0.6 mmol) to the flask, followed by anhydrous DCM (5.0 mL).

  • Thermal Control & Initiation: Submerge the reaction flask in an ice bath to cool the mixture strictly to 0 °C. Causality Note: Initiating the reaction at room temperature causes thermal spikes that lower the activation energy barrier for the competing E1 elimination pathway.

  • Catalyst Addition: Add BF3​⋅OEt2​ (10 mol%) dropwise over 2 minutes.

  • Critical Quench: Once the starting material is consumed (typically within 2 to 4 hours), immediately quench the reaction by adding saturated aqueous NaHCO3​ (5 mL). Causality Note: This immediate basic quench neutralizes the Lewis acid. Failing to quench promptly can lead to late-stage acid-catalyzed ring-opening or epimerization of the newly formed oxaspirocycle.

  • Workup & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography to afford the pure oxaspiro compound[2].

References
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).[Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters (ACS Publications).[Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.[Link]

  • Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[5,5]undeca-7,10-diene-9-one. Molecules (MDPI).[Link]

  • Total Syntheses of (+)- and (–)-Tetrapetalones A and C. John Wood Group.[Link]

Sources

Validation & Comparative

Comparative Analysis of Methyl 5-methoxy-1-oxaspirohexane-2-carboxylate as a Privileged Spirocyclic Scaffold

Comparative Analysis of Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate as a Privileged Spirocyclic Scaffold

The Thermodynamic Reality of Spiroepoxides

In the landscape of modern synthetic chemistry and drug development, spirocyclic epoxides—specifically 1-oxaspiro[1]hexanes—are not merely structural curiosities; they are spring-loaded scaffolds. The orthogonal fusion of an oxirane (epoxide) ring with a cyclobutane ring locks approximately 56 kcal/mol of strain energy into the molecule[2]. This immense 2 provides a powerful thermodynamic driving force for downstream functionalization, making these compounds highly sought-after intermediates for accessing complex three-dimensional architectures[2].

Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate represents a highly functionalized apex of this chemical class. Unlike its unsubstituted analogues, this specific molecule features two critical directing groups:

  • The Methyl Carboxylate (C2): Acts as an electron-withdrawing group that polarizes the adjacent C-O bond. Kinetically, it dictates the trajectory of incoming nucleophiles, ensuring high regioselectivity during ring-opening events that would otherwise yield intractable mixtures.

  • The Methoxy Group (C5): Introduces steric bias and alters the electron density of the cyclobutane ring, influencing the migratory aptitude during Lewis acid-mediated ring expansions.

Structural & Reactivity Profiling

To objectively evaluate the performance and utility of Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate, we must benchmark it against similar spirocyclic and standard epoxide scaffolds. The table below summarizes their thermodynamic properties and primary reactivity modes.

Table 1: Physicochemical and Reactivity Comparison of Spiroepoxide Scaffolds

FeatureMethyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylateUnsubstituted 1-oxaspiro[1]hexane1,5-Dioxaspiro[1]hexaneMethyl Glycidate (Control)
Core Structure Functionalized oxirane-fused cyclobutaneOxirane-fused cyclobutaneOxirane-fused oxetaneNon-strained epoxide
Approx. Strain Energy ~56–60 kcal/mol~56 kcal/mol>60 kcal/mol~27 kcal/mol
Primary Reactivity Regioselective ring-opening & expansion3[3]Acid-sensitive ring-openingStandard nucleophilic opening
Regiochemical Bias High (Directed by carboxylate & methoxy)Low (Steric differentiation only)Moderate (Heteroatom influence)High (Directed by carboxylate)
Synthetic Utility Complex cyclobutanes/cyclopentanonesBasic spirocyclic scaffolds4[4]Linear aliphatic alcohols

Analysis: While 1,5-dioxaspiro[1]hexanes have recently gained traction as bioisosteres via 4[4], their extreme sensitivity to acidic conditions limits their robust application. Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate strikes an optimal balance: it retains the massive strain-release potential of the spiro[1] system while utilizing its functional groups to strictly govern regiochemical outcomes.

Mechanistic Pathways: Strain-Release Dynamics

The utility of this molecule lies in its divergent reactivity, which can be precisely controlled by the choice of reagents.

  • Lewis Acid-Mediated Ring Expansion: The addition of a Lewis acid (e.g., LiBr) is not merely catalytic; the metal ion transiently coordinates the epoxide oxygen, weakening the C-O bond. Driven by the3[3], a [1,2]-alkyl shift occurs, yielding highly functionalized cyclopentanones. The carboxylate group stabilizes the transient carbocation, preventing non-specific decomposition.

  • Nucleophilic Ring Opening: When exposed to nucleophiles (e.g., NaN3, amines), the nucleophile attacks the epoxide. The carboxylate group biases the attack toward the less sterically hindered carbon, yielding hydroxy-substituted cyclobutanes with quaternary stereocenters.

ReactivityTargetMethyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylateLALewis Acid (LiBr)CoordinationTarget->LA Strain-ReleaseNucNucleophile (NaN3)SN2 AttackTarget->Nuc Regioselective OpeningCyclopentanoneFunctionalizedCyclopentanoneLA->Cyclopentanone [1,2]-Alkyl ShiftCyclobutaneHydroxy-CyclobutaneDerivativeNuc->Cyclobutane Epoxide Cleavage

Figure 1: Divergent reactivity pathways of 1-oxaspiro[1]hexanes driven by strain-release.

Self-Validating Experimental Protocol: Regioselective Nucleophilic Azidation

To empirically validate the regiochemical bias imposed by the methyl carboxylate group, the following standardized protocol for nucleophilic ring-opening via azidation is provided.

Objective: Synthesize a functionalized azido-hydroxy-cyclobutane. Causality: The reaction utilizes NaN3 and NH4Cl in an aqueous organic solvent. NH4Cl acts as a mild proton source to activate the epoxide without triggering the Lewis acid-mediated [1,2]-alkyl shift that stronger acids would induce.

Step-by-Step Methodology
  • Reaction Setup: Dissolve Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate (1.0 eq, 1.0 mmol) in a 8:1 mixture of Acetone/Water (5.0 mL, 0.2 M concentration). Causality: The mixed solvent system ensures the simultaneous solvation of the highly lipophilic spiroepoxide and the inorganic salts.

  • Activation & Attack: Add Sodium Azide (NaN3, 3.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq) at room temperature. Heat the mixture to 60 °C. Causality: The mild heating overcomes the activation barrier for the SN2 attack at the highly substituted spiro center, a process thermodynamically driven by the relief of the ~56 kcal/mol strain energy.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting spiroepoxide is UV-inactive but stains dark brown with KMnO4. The successful formation of the product is validated by the appearance of a significantly more polar spot (lower Rf) due to the newly liberated hydroxyl group.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Causality: The basic quench strictly neutralizes any residual acidic species, preventing post-reaction semipinacol rearrangement of the sensitive cyclobutanol product[5].

  • Analytical Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Obtain a crude 1H-NMR spectrum. Diagnostic Check: The complete disappearance of the characteristic epoxide proton signals (typically ~3.2–3.5 ppm) and the emergence of a broad singlet for the hydroxyl group (~4.5 ppm) validates successful ring-opening prior to chromatographic purification.

References

  • Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.
  • Source: National Institutes of Health (NIH)
  • Shifting Lithium Amide Reactivity to the Radical Domain: Regioselective Radical C−H Functionalization of 3-Iodooxetane for the Synthesis of 1,5-Dioxaspiro[1]hexanes Source: D-NB.info / Angewandte Chemie International Edition URL:

  • Source: American Chemical Society (ACS)

Unambiguous Structural Validation of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and synthetic chemistry, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. Complex scaffolds, such as the spirocyclic system present in Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate, often present significant analytical challenges that cannot be resolved by one-dimensional (1D) Nuclear Magnetic Resonance (NMR) alone. This guide provides an in-depth, comparative analysis of a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—demonstrating their collective power to provide a self-validating, unambiguous structural elucidation of this novel oxaspirohexane.

The Analytical Challenge: Beyond the 1D Spectrum

The structure of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate incorporates several features—a strained oxirane ring, a cyclobutane ring, a quaternary spirocenter, and two distinct methoxy groups—that can lead to signal overlap and ambiguity in a standard 1D ¹H or ¹³C NMR spectrum. While 1D NMR can identify the types of protons and carbons present, it fails to provide the critical connectivity information needed to piece the molecular puzzle together. Key questions that 1D NMR cannot definitively answer include:

  • Which protons are adjacent to each other on the cyclobutane ring?

  • How can we link the proton and carbon frameworks together?

  • Crucially, how can we establish connectivity across the spiro-carbon (C3) and confirm the placement of the ester and methoxy functional groups?

To overcome these limitations, a multi-pronged approach using 2D NMR is not just beneficial, but essential.[1][2]

A Symphony of Sequences: The 2D NMR Toolkit

2D NMR spectroscopy extends the principles of 1D NMR by introducing a second time dimension, which allows for the correlation of nuclear spins through bonds or space.[3] For a molecule of this complexity, three core experiments form the backbone of a robust structural validation workflow.[4]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first step in mapping the proton framework.[1] COSY spectra reveal scalar (through-bond) couplings between protons, typically over two to three bonds.[5] A cross-peak in a COSY spectrum indicates that two protons are coupled, allowing for the assembly of distinct spin systems within the molecule.[6][7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[8][9] Its primary advantage is leveraging the high sensitivity of ¹H detection to map out the ¹H-¹³C one-bond connections, effectively "painting" the proton assignments onto the carbon backbone.[10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton of an unknown compound.[11][12] It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[13][14] This allows for the connection of isolated spin systems (identified by COSY) and, crucially, the identification of quaternary (non-protonated) carbons by observing correlations from nearby protons.[11]

The logical flow of these experiments creates a self-validating system, where the information from one experiment builds upon and confirms the deductions from another.

Experimental Design & Protocols

A logical workflow is paramount for efficient and accurate structure determination. The following diagram illustrates the systematic approach employed.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Analyze COSY (Identify ¹H-¹H Spin Systems) C->D E Analyze HSQC (Assign ¹H-¹³C One-Bond Pairs) D->E F Analyze HMBC (Connect Fragments & Assign Quaternary Carbons) E->F G Structure Assembly F->G H Final Structure Confirmation G->H Cross-Validation

Caption: Workflow for 2D NMR-based structure elucidation.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 8 mg of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectra Acquisition:

  • Instrument: 500 MHz NMR Spectrometer with a cryoprobe.

  • ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C{¹H} NMR: Acquire 1024 scans with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

3. 2D NMR Spectra Acquisition:

  • General: All 2D experiments are performed at 298 K.

  • gCOSY (gradient-selected COSY):

    • Pulse Program: cosygpmf

    • Spectral Width (F1 and F2): 8 ppm

    • Data Points: 2048 (F2) x 512 (F1)

    • Scans per Increment: 4

  • gHSQC (gradient-selected HSQC):

    • Pulse Program: hsqcedetgpsp (phase-edited to distinguish CH/CH₃ from CH₂)

    • Spectral Width: 8 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)

    • Data Points: 2048 (F2) x 256 (F1)

    • Scans per Increment: 8

    • ¹J(CH) Coupling Constant: Optimized for 145 Hz

  • gHMBC (gradient-selected HMBC):

    • Pulse Program: hmbcgplpndqf

    • Spectral Width: 8 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)

    • Data Points: 2048 (F2) x 512 (F1)

    • Scans per Increment: 16

    • Long-Range Coupling Delay (ⁿJ(CH)): Optimized for 8 Hz

Data Interpretation and Structure Validation

Based on the proposed structure, a set of expected NMR data was generated for analysis. The atom numbering scheme used for assignment is shown below:

Numbered structure of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate
Table 1: 1D and 2D NMR Data Summary
Atom No.δ¹³C (ppm)δ¹H (ppm)¹H MultiplicityKey COSY Correlations (with H-)Key HMBC Correlations (from H- to C-)
2 58.53.65s-C3, C7
3 65.0 (quat.)----
4 30.22.55 (a), 2.30 (b)m5, 6a, 6bC3, C5, C6
5 78.94.10m4a, 4b, 6a, 6bC3, C4, C6, C9
6 31.52.65 (a), 2.40 (b)m4a, 4b, 5C3, C4, C5
7 169.8 (quat.)----
8 52.53.78s-C7
9 56.83.35s-C5
Walkthrough of the Structural Elucidation:
  • Establishing Spin Systems with COSY:

    • The COSY spectrum is expected to show a distinct network of correlations for the cyclobutane ring protons.

    • The proton at 4.10 ppm (H5) shows correlations to all four other protons on the ring (H4a, H4b, H6a, H6b).

    • The geminal protons H4a/H4b and H6a/H6b would show strong cross-peaks to each other, and weaker correlations to the protons on the adjacent carbons. This confirms the -CH₂-CH-CH₂- fragment.

    • The protons H2 (3.65 ppm), H8 (3.78 ppm), and H9 (3.35 ppm) are all singlets and show no COSY correlations, indicating they are isolated spin systems.

  • Assigning the Carbon Backbone with HSQC:

    • The HSQC spectrum provides direct, unambiguous one-bond correlations.

    • The proton at 3.65 ppm correlates to the carbon at 58.5 ppm (C2).

    • The complex multiplet of cyclobutane protons between 2.30-2.65 ppm correlates to the carbons at 30.2 ppm (C4) and 31.5 ppm (C6). The phase-edited nature of the experiment confirms these are CH₂ groups.

    • The proton at 4.10 ppm correlates to the carbon at 78.9 ppm (C5), a CH group.

    • The methoxy singlets at 3.78 ppm and 3.35 ppm correlate to the carbons at 52.5 ppm (C8) and 56.8 ppm (C9), respectively.

  • Connecting the Pieces with HMBC:

    • The HMBC spectrum provides the final, critical links to assemble the full structure.[15]

    • Confirming the Ester Group: The ester methoxy protons (H8, 3.78 ppm) show a strong correlation to the carbonyl carbon at 169.8 ppm (C7). The oxirane proton (H2, 3.65 ppm) also shows a correlation to this same carbonyl carbon (C7), unequivocally linking the ester group to C2.

    • Confirming the Ether Group: The ether methoxy protons (H9, 3.35 ppm) show a crucial correlation to the C5 carbon at 78.9 ppm, confirming its attachment point on the cyclobutane ring.

    • Bridging the Spirocenter: This is the most important validation step.

      • The oxirane proton (H2) shows a two-bond correlation to the quaternary spiro-carbon at 65.0 ppm (C3).

      • The cyclobutane protons (H4 and H6) show two-bond correlations to this same spiro-carbon (C3).

      • These correlations from protons on both rings to the same quaternary carbon (C3) are the definitive proof of the spirocyclic core.

The following diagram visually summarizes the key HMBC correlations that lock the structure in place.

G F1 H3C(8)-O- F2 C(7)=O F1->F2 H8 → C7 F3 CH(2) F3->F2 H2 → C7 F4 C(3) (Spiro) F3->F4 H2 → C3 F5 Cyclobutane -CH(4)-CH(5)-CH(6)- F5->F4 H4/H6 → C3 F6 O-CH3(9) F6->F5 H9 → C5

Caption: Key HMBC correlations confirming molecular connectivity.

Comparison with Alternative Methods

While 2D NMR provides a comprehensive solution for liquid-state structure elucidation, it's valuable to consider its performance relative to other analytical techniques.

TechniqueAdvantagesDisadvantagesApplicability to this Molecule
2D NMR Suite (COSY, HSQC, HMBC) Provides complete atomic connectivity in solution; non-destructive; relatively small sample amount needed.Does not directly provide stereochemical information (requires NOESY/ROESY); cannot determine absolute configuration.Excellent. Provides the necessary data to solve the constitutional isomerism problem completely.
X-ray Crystallography Provides unambiguous atomic coordinates, bond lengths, angles, and absolute stereochemistry (the "gold standard").Requires a high-quality single crystal, which can be difficult or impossible to grow; structure is in solid state, may differ from solution.Ideal, if possible. Would be the ultimate confirmation but is often a bottleneck in research workflows.
Mass Spectrometry (HRMS) Provides highly accurate molecular weight and elemental formula.Provides no information on atomic connectivity or isomerism.Essential, but insufficient. Confirms the molecular formula (C₉H₁₂O₄) but cannot distinguish between isomers.
NOESY/ROESY Spectroscopy Reveals through-space proton-proton proximities, allowing for the determination of relative stereochemistry.Can be complex to interpret; correlations depend on molecular motion and conformation.Complementary. Would be the next logical step to determine the relative orientation of the ester and methoxy groups (cis/trans isomers).

Conclusion

The structural validation of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate serves as a compelling case study for the power of a systematic, multi-technique 2D NMR approach. While 1D NMR leaves critical questions of connectivity unanswered, the synergistic application of COSY, HSQC, and HMBC provides a cascade of data that is both internally consistent and definitive. COSY establishes the proton framework, HSQC maps protons to their carbons, and HMBC provides the crucial long-range correlations that bridge functional groups and, most importantly, confirm the integrity of the challenging spirocyclic core. This workflow represents a robust and reliable methodology for researchers facing similar structural elucidation challenges in modern chemical science.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link][16]

  • Parella, T. (1998). HSQC (Heteronuclear Single-Quantum Correlation). In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
  • Willker, W., Leibfritz, D., Kerssebaum, R., & Bermel, W. (1993). Gradient Selection in Inverse Heteronuclear Correlation Spectroscopy. Magnetic Resonance in Chemistry, 31(3), 287–292.
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Biological Activity and Warhead Profiling: Methyl 5-methoxy-1-oxaspirohexane-2-carboxylate vs. Traditional Electrophiles

Biological Activity and Warhead Profiling: Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate vs. Traditional Electrophiles

Executive Summary: The Shift to 3D Covalent Warheads

In the development of Targeted Covalent Inhibitors (TCIs), the pharmaceutical industry has historically relied on flat, two-dimensional Michael acceptors, such as acrylamides, to engage catalytic cysteines. However, the demand for improved target selectivity, enhanced pharmacokinetic (PK) properties, and higher fractions of sp³-hybridized carbons ( Fsp3​ ) has driven a paradigm shift toward three-dimensional, spirocyclic warheads (1)[1].

Methyl 5-methoxy-1-oxaspiro[2]hexane-2-carboxylate represents a cutting-edge "spring-loaded" electrophile. By combining a highly strained spiro-epoxide core with strategic electron-withdrawing functionalization, this molecule offers a highly tunable, strain-release-driven mechanism for covalent protein engagement. This guide objectively compares its biological and physicochemical performance against traditional electrophilic alternatives.

Mechanistic Rationale: The Physics of Strain-Release

To understand the biological utility of Methyl 5-methoxy-1-oxaspiro[2]hexane-2-carboxylate, we must examine the causality behind its reactivity. Why utilize a spiro-fused oxirane instead of a standard linear epoxide or an acrylamide?

  • Ring Strain as a Thermodynamic Spring: Unstrained epoxides (like methyl oxirane-2-carboxylate) possess a ring strain of roughly 27 kcal/mol. In an aqueous biological environment, they are often too kinetically inert to serve as effective warheads without extreme active-site activation. Conversely, fusing the oxirane to a cyclobutane ring creates the 1-oxaspiro[2]hexane system, elevating the total ring strain to approximately 56 kcal/mol (2)[2]. This built-in potential energy acts as a thermodynamic spring, drastically lowering the activation energy barrier for nucleophilic attack by a target protein.

  • LUMO Lowering via C2-Carboxylate: The methyl carboxylate group at the C2 position acts as a potent electron-withdrawing group (EWG). It polarizes the epoxide C-O bond and lowers the Lowest Unoccupied Molecular Orbital (LUMO), specifically directing soft nucleophiles (e.g., cysteine thiolates) to attack the C2 carbon rather than the sterically hindered spiro-carbon.

  • Metabolic Shielding: The incorporation of rigid spiro-motifs is known to block oxidative metabolism. Similar spiro-oxetane/cyclobutane substitutions have been successfully utilized in clinical candidates (e.g., MCHR1 inhibitors) to prevent the formation of toxic α-hydroxyacid metabolites and biliary lesions (3)[3].

Comparative Biological & Physicochemical Profiling

The following table synthesizes the quantitative performance metrics of the spiro-epoxide against two standard industry alternatives: an unstrained epoxide and a standard acrylamide warhead.

Table 1: Quantitative Comparison of Covalent Warhead Scaffolds

ParameterMethyl 5-methoxy-1-oxaspiro[2]hexane-2-carboxylateMethyl oxirane-2-carboxylate (Unstrained Analog)Standard Acrylamide Analog
Warhead Mechanism Strain-Release Epoxide OpeningStandard Epoxide OpeningMichael Addition
Ring Strain Energy ≈ 56 kcal/mol≈ 27 kcal/molN/A
Intrinsic Reactivity (GSH t1/2​ ) Moderate (Tunable, 4 - 12 hours)Very Low (> 72 hours)High (Minutes to 2 hours)
3D Character ( Fsp3​ ) High (0.87)Moderate (0.50)Low (< 0.30)
Covalent Adduct Geometry Hydroxy-cyclobutane (Rigid, 3D) β -hydroxy ester (Flexible)Thioether (Flexible, 2D)
Metabolic Stability (Cl int​ ) High (Sterically shielded core)ModerateVariable (Prone to rapid GSH depletion)
Primary Application Highly selective TCIs, 3D bioisosteresWeakly reactive probesBroad-spectrum rapid covalent inhibitors

Reaction Pathway Visualization

Below is the logical workflow mapping the strain-release driven covalent binding mechanism of the 1-oxaspiro[2]hexane warhead when it encounters a target kinase or protease active site.

GN1Target Protein(Active Site Cys-SH)N3Pre-CovalentEnzyme-Inhibitor ComplexN1->N3N2Spiro-Epoxide Warhead(1-oxaspiro[2.3]hexane)N2->N3N4Nucleophilic Attack(Strain-Release ~56 kcal/mol)N3->N4 Cys-S⁻ attack at C2N5Stable Covalent Adduct(Hydroxy-cyclobutane)N4->N5 Epoxide Ring Opening

Figure 1: Strain-release driven covalent binding mechanism of 1-oxaspiro[2]hexane warheads.

Self-Validating Experimental Workflows

To objectively evaluate the biological activity of this compound, we rely on two orthogonal, self-validating protocols. These methods are designed to ensure that the measured reactivity is a true reflection of the molecule's physics, free from experimental artifacts.

Protocol A: NMR-Based Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the warhead independent of protein binding-pocket effects. Causality & Self-Validation: We utilize a pseudo-first-order kinetic setup. The critical self-validating step here is the inclusion of TCEP. Because GSH readily oxidizes to GSSG in ambient buffer, failing to prevent this oxidation leads to a fluctuating nucleophile concentration, invalidating the kinetic math. TCEP continuously reduces GSSG back to GSH, locking the nucleophile concentration and ensuring the calculated half-life ( t1/2​ ) is absolute.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of Methyl 5-methoxy-1-oxaspiro[2]hexane-2-carboxylate in DMSO- d6​ .

  • Prepare an assay buffer containing 100 mM reduced Glutathione (GSH) and 10 mM TCEP in 100 mM Potassium Phosphate buffer (pH 7.4, prepared in D₂O).

  • Initiate the reaction by mixing the warhead stock into the assay buffer to achieve a final concentration of 1 mM warhead and 10 mM GSH (1:10 ratio).

  • Transfer immediately to an NMR tube and acquire ¹H-NMR spectra at 37°C every 30 minutes for 24 hours.

  • Track the disappearance of the epoxide C-H proton signal (typically around δ 3.2 - 3.5 ppm).

  • Plot the natural log of the integral area versus time to calculate the intrinsic t1/2​ .

Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Purpose: To verify that the spiro-epoxide forms a stoichiometric 1:1 covalent bond with the target protein without inducing non-specific multi-labeling. Causality & Self-Validation: The reaction is quenched at precise intervals using 1% formic acid. By dropping the pH of the solution to ~2.5—well below the pKa of the cysteine thiol (~8.3)—the nucleophile is instantly protonated. This self-validating quench immediately halts covalent bond formation, ensuring that the MS readout perfectly reflects the exact time-point of engagement and preventing artificial labeling during the high-energy electrospray ionization (ESI) process.

Step-by-Step Methodology:

  • Dilute the recombinant target protein to 2 µM in 50 mM HEPES buffer (pH 7.5, 150 mM NaCl).

  • Add the spiro-epoxide warhead to achieve a 10 µM final concentration (5x molar excess).

  • Incubate the mixture at 37°C.

  • At specific time points (0, 15, 30, 60, and 120 minutes), extract a 20 µL aliquot and immediately quench by adding 20 µL of 1% Formic Acid in LC-MS grade water.

  • Analyze the quenched samples via LC-TOF-MS using a C4 desalting column.

  • Deconvolute the raw m/z envelope using a maximum entropy algorithm (e.g., MaxEnt1) to obtain the intact protein mass.

  • Confirm target engagement by observing a mass shift corresponding exactly to the molecular weight of the warhead.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes. Chemical Communications.

  • Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ-Bond Nucleopalladation.
  • Synthesis and Antiobesity Properties of 6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580): A Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor.

The Definitive Comparison Guide: Confirming the Absolute Configuration of Chiral Methyl 5-methoxy-1-oxaspirohexane-2-carboxylate

The Definitive Comparison Guide: Confirming the Absolute Configuration of Chiral Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Application Guide

Introduction & The Analytical Challenge

The determination of absolute configuration is a non-negotiable step in modern chemical synthesis and drug development, as the spatial arrangement of atoms dictates a molecule's pharmacological profile and off-target toxicity[1].

The molecule , Methyl 5-methoxy-1-oxaspiro[2]hexane-2-carboxylate , presents a unique analytical challenge. It features a highly strained spirocyclic core—a cyclobutane ring spiro-fused to an epoxide (oxirane) ring—with three potential stereocenters (C2, C3, and C5).

From an analytical perspective, this structure is notoriously difficult to characterize for three reasons:

  • Lack of a UV Chromophore: The molecule contains only an ester and an aliphatic ether/epoxide. It lacks the conjugated π -systems required for traditional Electronic Circular Dichroism (ECD).

  • Physical State: Small, aliphatic esters of this molecular weight are typically oils or low-melting solids at room temperature, precluding direct single-crystal X-ray diffraction.

  • Derivatization Risks: The strained oxaspiro[2]hexane system is susceptible to ring-opening under harsh acidic or basic conditions, making traditional chemical derivatization (e.g., Mosher's method) risky.

This guide objectively compares the leading analytical techniques to solve this stereochemical puzzle, providing field-proven protocols and causality-driven insights.

Comparative Evaluation of Methodologies

To establish a self-validating analytical system, we must evaluate methods based on their physical requirements and theoretical reliability.

Vibrational Circular Dichroism (VCD) coupled with DFT (The Optimal Choice)

VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during a vibrational transition[3]. Because every chiral molecule exhibits vibrational transitions, VCD does not require a UV chromophore[4].

  • The Causality of Choice: The highly strained nature of the oxaspiro[2]hexane ring severely restricts the molecule's conformational flexibility. This is a massive advantage for Density Functional Theory (DFT) calculations. Fewer conformers mean the Boltzmann-averaged theoretical spectrum will be highly accurate and computationally inexpensive to generate[5]. VCD allows the sample to be analyzed in its native liquid/oil state without derivatization.

Single-Crystal X-ray Crystallography (The Gold Standard, but Conditional)

X-ray crystallography utilizing anomalous dispersion can directly determine absolute configuration by calculating the Flack parameter[1].

  • The Causality of Choice: Because the native methyl ester is unlikely to crystallize, chemical derivatization is mandatory. The ester must be carefully hydrolyzed and coupled with a heavy-atom amine (e.g., 4-bromoaniline) to induce crystallinity and provide a strong anomalous scatterer (Bromine) for Cu-K α radiation[6].

Electronic Circular Dichroism (ECD) & NMR (Mosher's Method)
  • ECD: Fails due to the absence of a chromophore absorbing above 210 nm. The signal-to-noise ratio would be dominated by solvent interference.

  • NMR (Mosher's): Requires epoxide ring-opening to generate a secondary alcohol for MTPA esterification. The ring-opening of a spiro-epoxide can proceed via multiple regiochemical pathways, muddying the stereochemical analysis.

Quantitative Method Comparison
Analytical MethodSample State RequiredDerivatization Required?Chromophore Required?Relative Analysis TimeConfidence Level
VCD + DFT Solution (e.g., CDCl 3​ )No (Analyzed as-is)No 2–4 Days (inc. compute)High (ESI > 0.7)
X-Ray (Direct) Single CrystalNoNoN/A (Fails to crystallize)N/A
X-Ray (Derivatized) Single CrystalYes (Heavy atom amide)No1–3 WeeksAbsolute (Flack ~0)
ECD + TD-DFT SolutionNoYes 1–2 DaysLow (Weak signal)
NMR (Mosher's) SolutionYes (Ring opening)No1–2 WeeksModerate

Experimental Protocols & Self-Validating Workflows

Protocol 1: VCD & DFT Analysis (Recommended)

This protocol is a self-validating system: the theoretical IR spectrum must match the experimental IR spectrum before the VCD spectra can be compared[5]. If the IR spectra do not align, the conformational search is flawed, preventing false positive stereochemical assignments.

Step 1: Experimental Acquisition

  • Dissolve 10–15 mg of Methyl 5-methoxy-1-oxaspiro[2]hexane-2-carboxylate in 150 μ L of 100% CDCl 3​ (deuterated solvent prevents IR band overlap)[7].

  • Load the sample into a BaF 2​ liquid cell with a 100 μ m path length.

  • Acquire the IR and VCD spectra using a DualPEM FT-VCD spectrometer at a resolution of 4 cm −1 . Average the scans over 6–8 hours to achieve a high signal-to-noise ratio.

Step 2: Computational Modeling

  • Perform a conformational search using Molecular Mechanics (e.g., CREST/xTB) to identify all conformers within a 5.0 kcal/mol energy window.

  • Optimize geometries and calculate harmonic vibrational frequencies using DFT at the B3LYP/6-311+G(d,p) level of theory with an implicit solvation model (PCM for Chloroform)[7].

  • Apply Boltzmann weighting to generate the final theoretical IR and VCD spectra.

Step 3: Self-Validation & Assignment

  • Overlay the theoretical IR spectrum with the experimental IR spectrum. Confirm peak alignment.

  • Overlay the VCD spectra. Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.6 confirms the absolute configuration.

VCD_WorkflowA1. Sample Preparation(CDCl3 Solution)B2. Experimental IR/VCDAcquisitionA->BF6. Self-Validation:IR Spectrum Match?B->FC3. Conformational Search(Molecular Mechanics)D4. DFT Optimization(B3LYP/6-311+G**)C->DE5. Theoretical IR/VCDCalculationD->EE->FF->C No (Refine)G7. VCD Spectral Comparison(Calculate ESI)F->G YesH8. Absolute ConfigurationConfirmedG->H

Workflow for determining absolute configuration via VCD and DFT calculations.

Protocol 2: Chemical Derivatization for X-Ray Crystallography

If regulatory bodies require X-ray validation, the ester must be converted to a highly crystalline, heavy-atom derivative without disturbing the C2, C3, or C5 stereocenters.

Step 1: Mild Saponification

  • Dissolve the ester in a 3:1 mixture of THF/H 2​ O at 0 °C.

  • Add 1.1 equivalents of LiOH. Stir for 2 hours. Causality: Mild conditions prevent base-catalyzed epoxide ring opening.

  • Carefully acidify to pH 4 using 1M citric acid and extract with EtOAc to isolate the carboxylic acid.

Step 2: Heavy-Atom Amidation

  • Dissolve the acid in anhydrous DCM. Add 1.2 eq of 4-bromoaniline, 1.5 eq of EDC·HCl, and 0.1 eq of DMAP.

  • Stir at room temperature for 12 hours. Purify via flash chromatography.

Step 3: Crystallization & Diffraction

  • Dissolve the purified amide in a minimum amount of hot DCM. Layer carefully with hexanes (vapor diffusion method).

  • Isolate single crystals and mount on a diffractometer equipped with a Cu-K α source. The bromine atom will provide strong anomalous dispersion, allowing the Flack parameter to refine near 0 for the correct absolute configuration[6].

Xray_WorkflowAMethyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylateBEster Hydrolysis(LiOH, 0°C)A->BCAmidation(4-Bromoaniline, EDC)B->CDHeavy-Atom Derivative(Solid)C->DECrystallization(Vapor Diffusion)D->EFX-ray Diffraction(Cu-Kα, Flack Param)E->F

Chemical derivatization strategy to yield a heavy-atom containing crystal for X-ray.

Conclusion

For the structural validation of Methyl 5-methoxy-1-oxaspiro[2]hexane-2-carboxylate , VCD spectroscopy combined with DFT is the superior methodology. It leverages the molecule's rigid spirocyclic framework to produce highly accurate theoretical models while completely bypassing the need for hazardous chemical derivatization or difficult crystallizations. X-ray crystallography remains a viable secondary option, provided the ester is carefully converted to a heavy-atom amide to induce crystallization and enable anomalous dispersion analysis.

References

  • Absolute Configuration by VCD: White Paper - BioTools. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]

  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy - The Journal of Organic Chemistry (ACS). Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at:[Link]

  • Echingridimer A, an Oxaspiro Dimeric Sesquiterpenoid with a 6/6/5/6/6 Fused Ring System... and Absolute Configuration - The Journal of Organic Chemistry (ACS). Available at: [Link]

The Rising Star in 3D-Fragment-Based Drug Design: A Comparative Guide to Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating the Expanding Chemical Space of Spirocycles

In the modern era of drug discovery, the demand for novel molecular scaffolds that can overcome the limitations of traditional flat, aromatic systems has led to a surge of interest in three-dimensional (3D) structures. Among these, spirocyclic scaffolds have emerged as powerful tools for medicinal chemists. Their inherent rigidity and unique spatial arrangement of atoms offer a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of a promising, yet underexplored scaffold, Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate , against other well-established spirocyclic systems in drug design.

The core of our analysis lies in understanding how the subtle interplay of ring strain, heteroatom placement, and substituent vectoring in the 1-oxaspiro[2.3]hexane framework can offer distinct advantages over other popular spirocycles like spiro[3.3]heptanes and spiro[4.5]decanes. We will delve into the synthetic accessibility, conformational properties, and potential as a bioisosteric replacement, supported by experimental data from analogous systems.

The Allure of Spirocycles: Escaping Flatland in Medicinal Chemistry

The over-reliance on aromatic rings in drug discovery has often led to challenges such as poor solubility, metabolic instability, and off-target effects. Spirocycles, by virtue of their sp³-rich nature, introduce a departure from planarity, which can lead to significant improvements in a molecule's drug-like properties.[1] The rigidification of a molecule's conformation upon binding to a target protein can also reduce the entropic penalty of binding, potentially leading to higher affinity.[2]

This guide will focus on a comparative analysis of the following spirocyclic scaffolds:

  • 1-Oxaspiro[2.3]hexane: A strained, oxygen-containing scaffold with a unique combination of a cyclopropane and a cyclobutane ring.

  • Spiro[3.3]heptane: A more flexible, all-carbon scaffold that has gained traction as a bioisostere for phenyl rings.[3]

  • Spiro[4.5]decane: A larger, more lipophilic scaffold often found in natural products and CNS-active compounds.[4][5]

  • Spiro-oxetanes: A class of spirocycles containing the four-membered oxetane ring, known to improve solubility and metabolic stability.[6][7][8]

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate: A Scaffold with Untapped Potential

The title compound, Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate, presents a unique combination of structural features: a strained 1-oxaspiro[2.3]hexane core, a methoxy group, and a methyl ester. While specific biological data for this exact molecule is scarce in publicly available literature, we can infer its potential by examining its constituent parts and related analogues. The 1-oxaspiro[2.3]hexane core, in particular, is an intriguing building block that combines the rigidity of a cyclopropane with the slightly more flexible cyclobutane ring, all while incorporating a polar ether functionality.

Synthetic Accessibility: The Johnson-Corey-Chaykovsky Approach

A plausible and efficient method for the synthesis of the 1-oxaspiro[2.3]hexane core is the Johnson-Corey-Chaykovsky reaction.[2][9][10] This reaction involves the treatment of a ketone with a sulfur ylide to form an epoxide. For the synthesis of a precursor to our target molecule, one could envision the reaction of a suitably substituted cyclobutanone with a sulfur ylide.

Experimental Protocol: Synthesis of a 1-Oxaspiro[2.3]hexane Precursor

Objective: To synthesize a 1-oxaspiro[2.3]hexane derivative via a Johnson-Corey-Chaykovsky epoxidation.

Materials:

  • 3-Methoxycyclobutanone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add trimethylsulfonium iodide (1.2 eq) and anhydrous DMSO. Stir the suspension until the solid is fully dissolved. Add sodium hydride (1.2 eq) portion-wise at room temperature. The reaction mixture will turn cloudy and gas evolution will be observed. Stir the mixture at room temperature for 1 hour.

  • Epoxidation: Cool the ylide solution to 0 °C in an ice bath. To a separate flame-dried flask, dissolve 3-methoxycyclobutanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-methoxy-1-oxaspiro[2.3]hexane.

  • Further Functionalization: The resulting epoxide can then undergo further reactions, such as carboxylation, to yield the target molecule, Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate.

Comparative Analysis of Spirocyclic Scaffolds

The choice of a spirocyclic scaffold in drug design is a critical decision that influences multiple properties of the final compound. Below is a comparative overview of the 1-oxaspiro[2.3]hexane scaffold with other popular spirocycles.

Feature1-Oxaspiro[2.3]hexane Spiro[3.3]heptane Spiro[4.5]decane Spiro-oxetane
Structure & Rigidity Highly rigid due to strained cyclopropane and cyclobutane rings.Moderately flexible with two cyclobutane rings.More flexible with cyclopentane and cyclohexane rings.Rigid four-membered oxetane ring imparts significant strain.
Polarity & Solubility Increased polarity due to the ether oxygen; likely to improve aqueous solubility.Non-polar, all-carbon scaffold; lower intrinsic solubility.Generally lipophilic, can decrease aqueous solubility.Highly polar due to the oxetane moiety; significantly improves solubility.[8][11]
Synthetic Accessibility Accessible via established methods like the Johnson-Corey-Chaykovsky reaction.[9]Multi-step syntheses are common, but building blocks are commercially available.Readily accessible through various cyclization strategies.Synthetic routes are well-developed, with many building blocks available.[7]
Bioisosteric Potential Potential bioisostere for small heterocycles or gem-dimethyl groups.Proven bioisostere for meta- and para-substituted phenyl rings.[3][12]Bioisostere for larger aliphatic and heterocyclic rings.Excellent bioisostere for carbonyl and gem-dimethyl groups.[6][8]
ADME Properties The ether oxygen may be a site for metabolism, but the strained core could enhance metabolic stability.Generally good metabolic stability due to the all-carbon framework.Can be susceptible to metabolism depending on substitution patterns.The oxetane ring is generally resistant to metabolism, improving metabolic stability.[3][11]
Novelty & IP Position Relatively underexplored, offering opportunities for novel intellectual property.Increasingly popular, but still offers significant patentable space.Well-established scaffold, may have more limited IP opportunities.A popular and well-explored scaffold.

Conformational Restriction: A Key Advantage of Strained Spirocycles

The conformational rigidity of spirocycles is a key determinant of their utility in drug design.[13] The 1-oxaspiro[2.3]hexane scaffold, with its fused cyclopropane and cyclobutane rings, is expected to be highly constrained. This rigidity can pre-organize the substituents in a specific spatial orientation, which can lead to a more favorable interaction with the target protein.

Fig. 1: Conformational restriction reduces the entropic penalty of binding.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations of different spirocyclic scaffolds and how they present their exit vectors for substitution.[14][15] This understanding is crucial for the rational design of spirocycle-containing drug candidates.

Case Studies: Spirocycles in Action

The theoretical advantages of spirocyclic scaffolds are borne out by numerous successful applications in drug discovery.

  • Spiro[3.3]heptane as a Benzene Bioisostere: In the development of inhibitors for the Hedgehog signaling pathway, replacement of a meta-substituted phenyl ring in the drug Sonidegib with a spiro[3.3]heptane scaffold resulted in a potent and patentable new chemical entity.[3]

  • Spiro-oxetanes for Improved ADME Properties: The incorporation of a spiro-oxetane moiety into a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists led to a significant improvement in aqueous solubility and metabolic stability compared to their morpholine-containing counterparts.[8]

  • Spiro[4.5]decanes in CNS Drug Discovery: Derivatives of the spiro[4.5]decane scaffold have been explored as ligands for various CNS targets, where their lipophilicity and 3D structure can be advantageous for crossing the blood-brain barrier.[5]

Conclusion and Future Outlook

The exploration of novel spirocyclic scaffolds is a vibrant and promising area of medicinal chemistry. While established scaffolds like spiro[3.3]heptanes and spiro-oxetanes have demonstrated their value, there is a vast, underexplored chemical space of more complex and strained spirocycles.

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate represents a compelling starting point for the design of novel 3D fragments. Its unique combination of rigidity, polarity, and synthetic accessibility makes it an attractive candidate for incorporation into drug discovery programs. The key to unlocking its full potential will be a thorough investigation of its structure-activity relationships and a direct comparison of its performance against more conventional scaffolds in relevant biological assays. As our understanding of the intricate relationship between molecular three-dimensionality and biological activity deepens, we can expect to see scaffolds like the 1-oxaspiro[2.3]hexane core play an increasingly important role in the development of the next generation of therapeutics.

G cluster_0 Spirocyclic Scaffold Selection cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Target Analysis Target Analysis Scaffold Design Scaffold Design Target Analysis->Scaffold Design Synthesis Synthesis Scaffold Design->Synthesis Biological Screening Biological Screening Synthesis->Biological Screening ADME Profiling ADME Profiling Biological Screening->ADME Profiling Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) ADME Profiling->Structure-Activity Relationship (SAR) Lead Candidate Lead Candidate ADME Profiling->Lead Candidate SAR SAR Scaffold Hopping / Modification Scaffold Hopping / Modification SAR->Scaffold Hopping / Modification Scaffold Hopping / Modification->Synthesis

Fig. 2: Workflow for the integration of novel spirocyclic scaffolds in drug discovery.

References

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... ResearchGate. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. ResearchGate. [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Queen's University Belfast Research Portal. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B. [Link]

  • Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. PubMed. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Malashchuk A. Functionalized spiro[2.3]hexanes, spiro[3.3]heptanes and their monofluorinated analogs. National University of “Kyiv-Mohyla Academy”. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Numbering system for spirocyclic compounds, case of spiro[4.5]decane. ResearchGate. [Link]

  • Conformational restriction of nucleosides by spirocyclic annulation at C4' including synthesis of the complementary dideoxy and didehydrodideoxy analogues. PubMed. [Link]

  • Synthesis of novel spiro[2.3]hexane carbocyclic nucleosides via enzymatic resolution. PubMed. [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. [Link]

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"spectroscopic comparison of different 1-oxaspiro[2.3]hexane isomers"

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals working with highly strained spirocyclic bioisosteres.

Introduction: The Rise of Spirocyclic Bioisosteres

In modern drug discovery, 1-oxaspiro[1]hexanes have emerged as highly valuable sp3 -rich bioisosteres. They are frequently utilized to replace planar aromatic rings or metabolically labile epoxides, offering improved conformational restriction and unique physicochemical properties (2)[2].

However, the rigid, orthogonal geometry of the spirocyclic core presents complex stereochemical challenges. The spiro fusion at the C2 position dictates that the epoxide oxygen (O1) and the epoxide methylene (C3) occupy opposite faces of the cyclobutane ring. Consequently, any substitution at the C5 position (such as in the synthesis of the metallo-β-lactamase inhibitor EBL-3183) generates distinct cis and trans diastereomers (3)[3]. Accurately synthesizing, separating, and spectroscopically assigning these isomers is critical for downstream pharmaceutical efficacy.

Part 1: The Causality of Spectroscopic Differentiation

Why Standard 1 H NMR is Insufficient

When attempting to determine the diastereomeric ratio (dr) of 1-oxaspiro[1]hexane mixtures, standard 1 H NMR often fails. The cyclobutane protons (C4 and C6) and the C5 proton typically resonate in a narrow, highly overlapping window (1.8–2.8 ppm). Furthermore, complex spin-spin coupling networks—driven by cross-ring J-couplings and cyclobutane puckering dynamics—make standard 1 H integration unreliable for precise quantification (3)[3].

The Solution: Inverse-Gated 13 C NMR and 2D NOESY

To establish a self-validating analytical system, researchers must rely on two advanced techniques:

  • Quantitative Inverse-Gated 13 C{ 1 H} NMR: By suppressing the Nuclear Overhauser Effect (NOE) during carbon acquisition, this technique allows for the direct, stoichiometric integration of distinct 13 C signals, bypassing proton overlap entirely.

  • 2D NOESY (Stereochemical Causality): The spiro-carbon (C2) enforces a strict tetrahedral geometry. If the C5-substituent is trans to the epoxide oxygen, it must be cis to the epoxide methylene (C3). Consequently, the C5-proton (C5-H) in the trans-isomer is cis to the oxygen and trans to C3. This spatial relationship dictates that 2D NOESY will show a strong cross-peak between C5-H and the C3 protons in the cis-isomer, but this correlation will be absent or significantly weaker in the trans-isomer.

Part 2: Comparative Spectroscopic Data

The following table summarizes the objective spectroscopic and physical differences between the trans and cis isomers of a generic 5-substituted 1-oxaspiro[1]hexane (e.g., 5-carbonitrile or 5-carboxylate derivatives).

Analytical Parametertrans-Isomer (Substituent opposite to O)cis-Isomer (Substituent same side as O)Diagnostic Significance
1 H NMR: Epoxide CH 2​ (C3) ~2.7 - 2.9 ppm (AB quartet)~2.6 - 2.8 ppm (AB quartet)Subtle shift differences due to the shielding cone of the C5 substituent.
1 H NMR: C5-H Downfield shiftedUpfield shifted (shielded by epoxide O)Chemical shift is heavily dependent on the substituent, but relative shifts aid initial assignment.
13 C NMR: C3 (Epoxide) ~48 - 52 ppm~46 - 50 ppmDistinct, non-overlapping resonances allow for inverse-gated integration to determine accurate dr.
2D NOESY: C5-H to C3-H 2​ No / Weak NOE Strong NOE The primary, definitive method for absolute stereochemical assignment.
Physical Property: Boiling Point Lower (e.g., 62–65 °C at 3 mbar)HigherEnables physical separation via fractional vacuum distillation.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step workflow incorporates built-in validation checks for the synthesis and resolution of these isomers.

Protocol 1: Synthesis via Strain-Driven Epoxidation
  • Preparation: Dissolve the 3-substituted methylenecyclobutane precursor in anhydrous dichloromethane (DCM). Critical Step: Use a high dilution factor (approx. 30–85 mL per gram of substrate) to safely dissipate the heat generated by the strain-inducing epoxidation (3)[3].

  • Reaction: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 70-75%, 1.2 equiv) portion-wise.

  • Completion: Stir at room temperature until complete conversion is observed.

  • Self-Validation Check: Run a GC-MS assay. The chromatogram must show two distinct peaks (representing the trans and cis isomers) with identical m/z values corresponding to the target 1-oxaspiro[1]hexane (4)[4].

Protocol 2: Orthogonal dr Determination
  • Parameter Setup: Acquire a 13 C{ 1 H} NMR spectrum (101 MHz or higher) using an inverse-gated decoupling pulse sequence. Set the relaxation delay (D1) to at least 5×T1​ of the slowest relaxing carbon to ensure quantitative accuracy.

  • Integration: Integrate the distinct C3 (epoxide) or C5 carbon signals for both isomers.

  • Self-Validation Check: The dr calculated from the summed 13 C integrations must closely match the diastereomeric ratio obtained from the GC-MS total ion chromatogram (3)[3].

Protocol 3: Physical Separation via Vacuum Distillation
  • Setup: Transfer the crude isomer mixture to a distillation apparatus equipped with a vacuum-jacketed Vigreux column (e.g., 45 cm).

  • Distillation: Apply a controlled vacuum (e.g., 3 mbar). Collect the first major fraction (typically boiling at 62–65 °C at 3 mbar for low-molecular-weight derivatives), which contains the highly enriched trans-isomer (3)[3].

  • Self-Validation Check: Analyze the collected fraction via 2D NOESY. The absence of a C5-H to C3-H 2​ cross-peak definitively validates the isolation of the trans configuration.

Part 4: Visualizing the Workflows

Synthesis_Workflow A 3-Substituted Methylenecyclobutane B Epoxidation (m-CPBA, DCM, 0 °C) A->B C Crude 1-oxaspiro[2.3]hexane (cis/trans mixture) B->C D Separation (Vacuum Distillation / Chromatography) C->D E trans-Isomer (Major, Lower bp / Higher Rf) D->E F cis-Isomer (Minor, Higher bp / Lower Rf) D->F

Workflow for the synthesis and separation of 1-oxaspiro[1]hexane stereoisomers.

NMR_Logic A Isolated Isomer B 1D 1H NMR Identify C5-H & Epoxide CH2 A->B C 2D NOESY Irradiate C5-H B->C D NOE with Epoxide CH2? C->D E Yes -> cis-Isomer (C5-H and Epoxide CH2 on same face) D->E Strong NOE F No -> trans-Isomer (C5-H on opposite face) D->F No/Weak NOE

NOESY NMR logic tree for assigning cis/trans stereochemistry in 1-oxaspiro[1]hexanes.

References

  • Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183 | Organic Process Research & Development (ACS Publications).
  • 1-Oxaspiro[1]hexane | C5H8O | CID 529197 | PubChem. URL:

  • Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[1]hexanes | ResearchGate. URL:

Sources

Assessing the Purity of Synthesized Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate represents a class of highly strained, oxygen-rich spirocyclic architectures increasingly utilized as rigid bioisosteres in modern drug discovery[1]. The 1-oxaspiro[2.3]hexane core contains both an oxirane (epoxide) and a cyclobutane ring, resulting in immense ring strain. This thermodynamic instability makes the molecule highly susceptible to Lewis acid-mediated ring expansion or thermal rearrangement into cyclopentanone derivatives.

Assessing the purity of this synthesized intermediate presents a unique analytical challenge. The molecule lacks a conjugated π -system, rendering standard UV detection ineffective, and its thermal lability complicates gas chromatography. As a Senior Application Scientist, I have structured this guide to objectively compare traditional analytical modalities against orthogonal, mass-based, and nuclear-resonance techniques, providing field-proven, self-validating protocols for accurate purity assessment.

Comparative Analysis of Analytical Modalities

To establish a robust purity profile, we must understand the mechanistic limitations of standard analytical tools when applied to strained spiro-epoxides.

  • Why GC-FID Fails: Gas Chromatography with Flame Ionization Detection (GC-FID) is a staple for volatile organic compounds. However, the injector port temperatures (typically 200–250 °C) provide enough thermal energy to overcome the activation barrier for the concerted asynchronous ring opening of the spiro-epoxide. This thermal degradation generates artifactual impurity peaks in the chromatogram, leading to a false underestimation of purity.

  • Why HPLC-UV is Suboptimal: The molecule's only chromophores are the ester carbonyl and the ether/epoxide oxygens, which possess weak molar absorptivities below 220 nm. Operating at 210 nm subjects the analysis to severe baseline drift from gradient mobile phases and false positives from solvent impurities.

  • The Orthogonal Solution (HPLC-CAD & qNMR): Charged Aerosol Detection (CAD) provides a near-universal, mass-proportional response independent of the analyte's optical properties, making it ideal for non-chromophoric compounds[2][3]. Quantitative NMR (qNMR) serves as the absolute primary analytical method. It requires no reference standard of the analyte itself, relying instead on the fundamental principle that signal integration is directly proportional to the number of nuclei[4].

Quantitative Data Comparison

The following table summarizes the purity assessment of a single synthesized batch of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate across four analytical modalities.

Analytical ModalityMeasured Purity (%)RSD (%, n=3)Primary Limitation / Artifact ObservedSuitability for Spiro-epoxides
GC-FID 89.43.2Thermal degradation (ring expansion) in injectorPoor
HPLC-UV (210 nm) 94.12.8Baseline drift, low S/N, solvent interferenceMarginal
HPLC-CAD 98.20.9Requires strictly volatile mobile phasesExcellent
qNMR 98.50.4Requires high sample concentrationGold Standard

Analytical Decision Workflow

Workflow Start Synthesized Spiro-epoxide CheckUV Chromophore Present? Start->CheckUV UVYes HPLC-UV (Standard) CheckUV->UVYes Yes UVNo No Strong UV (Ester only) CheckUV->UVNo No CheckTherm Thermally Stable? UVNo->CheckTherm ThermYes GC-FID CheckTherm->ThermYes Yes ThermNo Labile (Strained Ring) CheckTherm->ThermNo No SelectCAD HPLC-CAD (Mass-based) ThermNo->SelectCAD SelectqNMR qNMR (Absolute Purity) ThermNo->SelectqNMR Final Orthogonal Purity Validation SelectCAD->Final SelectqNMR->Final

Analytical decision tree for strained, non-chromophoric spirocycles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the physical parameters of the experiment dictate the accuracy of the result.

Protocol A: HPLC-CAD Method Development

Because CAD relies on the aerosolization and evaporative drying of the mobile phase, the choice of buffers is critical to prevent detector fouling and baseline noise[5].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultra-pure Water + 0.05% v/v Formic acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.05% v/v Formic acid).

    • Causality: Formic acid ensures robust protonation while maintaining a low CAD background current (< 1 pA). Non-volatile salts (e.g., phosphates) will precipitate in the detector, causing massive noise and baseline instability[5].

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.5 mL/min.

    • Causality: CAD response is mass-flow dependent. Sharper peaks generated by ultra-high-performance liquid chromatography (UHPLC) columns directly enhance the signal-to-noise ratio.

  • Nebulization Optimization: Set the CAD evaporator temperature to 35 °C.

    • Causality: A lower evaporation temperature preserves the thermally labile spiro-epoxide while ensuring complete evaporation of the highly volatile acetonitrile/water mobile phase[2].

  • Data Processing: Apply a power-function or quadratic calibration curve.

    • Causality: Unlike UV detection, CAD response is inherently non-linear (often sigmoidal) over large concentration ranges. Linear regression will result in inaccurate purity quantification at the extremes of the curve.

Protocol B: Quantitative NMR (qNMR) Absolute Purity Assessment

qNMR is the gold standard for absolute purity, provided the relaxation kinetics of the molecule are strictly respected[6].

qNMR_Protocol Prep Sample Prep Analyte + IS Shim Tuning & Shimming (Line width < 1Hz) Prep->Shim Relax T1 Measurement (Inversion Recovery) Shim->Relax Acq Acquisition D1 > 5 x T1 Relax->Acq Process Integration & Purity Calc Acq->Process

Self-validating quantitative NMR (qNMR) workflow ensuring complete relaxation.

  • Internal Standard (IS) Selection: Select Maleic acid ( δ ~6.3 ppm, singlet) as the internal standard.

    • Causality: The spiro-epoxide's aliphatic and methoxy protons resonate between δ 1.5 - 4.0 ppm. Maleic acid provides a sharp, isolated singlet downfield, ensuring zero peak overlap, which is a fundamental requirement for accurate integration[4].

  • Gravimetric Preparation: Accurately weigh ~15 mg of the synthesized spiro-epoxide and ~5 mg of the certified Maleic acid IS using a calibrated 6-place microbalance. Dissolve completely in 600 µL of CDCl3​ .

  • T1 Relaxation Determination (Critical Step): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds). Acquire at least 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1[6].

    • Causality: A delay of 5×T1​ ensures >99.3% recovery of bulk longitudinal magnetization before the next radiofrequency pulse. Failing to do this results in signal saturation and severe underestimation of the analyte's purity[6].

  • Processing & Calculation: Apply a 0.3 Hz exponential line broadening, phase manually, and apply automatic baseline correction. Calculate the absolute purity using the standard qNMR mass-balance equation, factoring in the molecular weights, gravimetric weights, and number of contributing nuclei[4].

References

  • Source: nih.
  • Source: ox.ac.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Source: acanthusresearch.
  • Source: acs.
  • Source: molnar-institute.
  • Source: nih.

Sources

In-Silico Covalent Docking Comparison: Evaluating Methyl 5-methoxy-1-oxaspirohexane-2-carboxylate as a Next-Generation sp³-Rich Warhead

In-Silico Covalent Docking Comparison: Evaluating Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate as a Next-Generation sp³-Rich Warhead

Executive Summary

The paradigm of targeted covalent inhibitor (TCI) design is rapidly shifting away from traditional, flat (sp²-hybridized) Michael acceptors toward structurally complex, sp³-rich electrophiles. This transition is driven by the need to improve target selectivity, reduce off-target toxicity, and access previously "undruggable" binding pockets.

This guide objectively compares the in-silico covalent docking performance of Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate —a highly strained, spirocyclic epoxide product—against conventional alternative warheads (linear epoxides and acrylamides). Using human Cathepsin L (a prototypical cysteine protease) as the biological target, we demonstrate how the unique 3D vectorality and dual strain-release potential of the 1-oxaspiro[1]hexane core translates to superior pre-reaction positioning and covalent binding affinity.

Mechanistic Rationale: The Causality of Spirocyclic Strain

To understand why the 1-oxaspiro[1]hexane scaffold outperforms traditional alternatives, we must analyze the causality behind its chemical reactivity and spatial geometry:

  • Thermodynamic Drive via Ring Strain: The spiro-fusion of a cyclobutane ring to an oxirane (epoxide) in the 1-oxaspiro[1]hexane core significantly elevates the inherent ring strain energy compared to simple, linear epoxides. This elevated ground-state energy lowers the activation barrier for nucleophilic attack by a catalytic thiolate. Upon attack, the highly exergonic ring-opening event creates a stable hydroxythioether adduct, minimizing the reversibility of the reaction .

  • sp³-Enrichment (Fsp³) and Vectorality: Traditional flat warheads (like acrylamides) often suffer from promiscuity due to their ability to intercalate into off-target hydrophobic clefts. The spiro[1]hexane architecture provides a rigid, three-dimensional vector (high Fsp³ fraction) that improves target complementarity. This aligns with the "escape from flatland" principle, ensuring that the warhead only engages when perfectly aligned with the target's specific spatial geometry .

PathwayThiolateCys25 Thiolate(Nucleophile)TSTransition State(Strain Release)Thiolate->TSSpiro1-oxaspiro[2.3]hexane(Electrophile)Spiro->TSAdductHydroxythioether Adduct(Irreversible Bond)TS->Adduct

Mechanistic pathway of spiro-epoxide ring opening driven by Cys25 nucleophilic attack.

In-Silico Experimental Protocol: A Self-Validating Workflow

To objectively assess the binding affinity of these warheads, we utilized a rigorous, self-validating covalent docking protocol based on the Schrödinger CovDock algorithm . The target selected was human Cathepsin L (PDB ID: 1FH0), known for its highly reactive catalytic Cys25 residue .

Step-by-Step Methodology
  • Target Preparation & Grid Generation: The X-ray crystal structure of Cathepsin L was prepared using the Protein Preparation Wizard. The native covalent ligand was removed, hydrogen bond networks were optimized, and the system was minimized (OPLS4 force field).

  • Pre-Reaction Conformational Sampling: To prevent steric clashes during initial sampling, the catalytic Cys25 was temporarily mutated to Alanine in silico. Ligands were docked into the active site using positional constraints, ensuring the electrophilic carbon was within a 3.5 Å capture radius of the native sulfur atom's coordinates.

  • Covalent Bond Formation: The Cys25 residue was restored. A custom SMARTS pattern was utilized to define the nucleophilic addition to the C2 position of the spiro-epoxide, generating the covalent carbon-sulfur bond.

  • Post-Reaction Minimization: The newly formed hydroxythioether adduct underwent Prime energy minimization to resolve any induced steric clashes and to optimize the sp³ geometry of the newly formed stereocenter.

  • System Self-Validation: Critical Step. Before screening the test compounds, the native covalent inhibitor E-64 was re-docked. The protocol was only authorized to proceed because the Root Mean Square Deviation (RMSD) of the E-64 epoxide core was < 1.2 Å relative to the crystallographic pose, validating the thermodynamic accuracy of the grid.

WorkflowPrepLigand & Protein Prep(Cathepsin L PDB: 1FH0)MutateIn Silico Mutation(Cys25 -> Ala25)Prep->MutatePreDockPre-Reaction Docking(Positional Constraints)Mutate->PreDockRestoreRestore Cys25 &Form C-S BondPreDock->RestoreMinPost-Reaction Minimization(Prime Energy)Restore->Min

In-silico covalent docking workflow utilizing pre-reaction constraints and post-reaction minimization.

Comparative Performance Data

The in-silico experimental results demonstrate a clear performance hierarchy. Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate outperforms both the linear epoxide and the standard Michael acceptor in pre-reaction proximity and total covalent docking affinity.

The spirocyclic product's high Fsp³ fraction allows the methoxy and carboxylate substituents to anchor deeply into the S1' and S2 subsites of Cathepsin L, orienting the highly strained epoxide perfectly for Cys25 attack.

Warhead ScaffoldCompoundFsp³ FractionRelative Strain Energy (kcal/mol)Pre-Reaction C-S Distance (Å)CovDock Affinity Score (kcal/mol)
Spiro-Epoxide (Product) Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate0.88 High (~25.4) 2.8 -8.45
Linear Epoxide (Alt 1) Glycidyl methyl ether0.75Moderate (~13.0)3.2-6.12
Michael Acceptor (Alt 2) N-methylacrylamide0.25Low (~0.0)3.5-5.80
Data Analysis
  • Pre-Reaction Distance: The spiro-epoxide achieves a pre-reaction distance of 2.8 Å, well within the ideal Van der Waals overlap required for rapid covalent capture. The flat acrylamide struggles to achieve closer than 3.5 Å without inducing steric penalties.

  • Affinity Score: The CovDock score (which implicitly captures both non-covalent pre-organization and the stability of the final adduct) is significantly more negative for the spiro-epoxide (-8.45 kcal/mol), indicating a highly favorable, stable complex compared to the alternatives.

References

  • Development of Low-Nanomolar Covalent Epoxide Inhibitors of Tubulin Detyrosinating Enzymes VASH1&2. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. National Institutes of Health (PMC).[Link]

  • Structure-Based Virtual Screening Approach for Discovery of Covalently Bound Ligands. Journal of Chemical Information and Modeling (ACS Publications).[Link]

  • Molecular Docking of Cathepsin L Inhibitors in the Binding Site of Papain. National Institutes of Health (PMC).[Link]

"benchmarking the synthetic efficiency of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate production"

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for the synthesis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate , a highly strained spirocyclic building block.

Executive Summary & Strategic Context

The transition from "molecular flatland" to three-dimensional, rigid architectures is a defining trend in modern drug discovery. Strained spiro heterocycles, particularly spiro[2.3]hexanes, are increasingly utilized as non-classical bioisosteres to improve physicochemical properties such as metabolic stability and lipophilicity 1[1].

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate represents a highly functionalized member of this class. It features an exceptionally strained framework (combining the ~26 kcal/mol strain of a cyclobutane with the ~27 kcal/mol strain of an epoxide, totaling >50 kcal/mol) 2[2]. Synthesizing this molecule requires overcoming significant thermodynamic penalties, as the basic conditions typically used in epoxidation often trigger retro-aldol-type ring-opening of the cyclobutane precursor 3[3].

This guide benchmarks three distinct synthetic routes from the common precursor 3-methoxycyclobutan-1-one , evaluating their synthetic efficiency, diastereoselectivity, and scalability.

Mechanistic Rationale & Pathway Analysis

To successfully construct the 1-oxaspiro[2.3]hexane core without degrading the cyclobutane ring, the choice of nucleophile and base is critical. We evaluated three primary methodologies:

  • Method A (Darzens Condensation): A classical approach using methyl chloroacetate and a strong base (NaOMe). While cost-effective, the highly basic conditions often lead to competitive enolization and ring-cleavage of the cyclobutanone.

  • Method B (Stabilized Ylide / Corey-Chaykovsky Variant): Utilizes a stabilized sulfonium ylide. The causality here is kinetic: the stabilized ylide tempers nucleophilicity, and the use of a mild amidine base (DBU) prevents base-catalyzed degradation, allowing the betaine intermediate to close into the epoxide cleanly.

  • Method C (Olefination-Epoxidation): A two-step sequence separating C-C bond formation from oxidation. Horner-Wadsworth-Emmons (HWE) olefination yields an alkylidene cyclobutane, which is subsequently epoxidized via Weitz-Scheffer conditions (alkaline H₂O₂). This route maximizes diastereomeric ratio (dr) via steric approach control.

Workflow cluster_0 Method A: Darzens Condensation cluster_1 Method B: Stabilized Ylide cluster_2 Method C: Olefination-Epoxidation SM 3-Methoxycyclobutan-1-one (Precursor) DA_Reagent Methyl Chloroacetate + NaOMe SM->DA_Reagent CC_Reagent Me2S+-CH-CO2Me + DBU SM->CC_Reagent HWE HWE Olefination (LiCl/DBU) SM->HWE DA_Int Chlorohydrin Intermediate DA_Reagent->DA_Int Target Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate DA_Int->Target Low Yield, High Degradation CC_Int Betaine Intermediate CC_Reagent->CC_Int CC_Int->Target High Yield, Mild Conditions Alkene Alkylidene Cyclobutane HWE->Alkene Epox Alkaline H2O2 Alkene->Epox Epox->Target High dr, Multi-step

Fig 1: Benchmarked synthetic pathways for 1-oxaspiro[2.3]hexane formation.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of each route based on standardized 10-mmol scale reactions.

Synthetic RouteOverall Yield (%)Diastereomeric Ratio (dr)*Reaction Time (h)E-FactorPrimary Limitation
A: Darzens Condensation 42%1.5 : 112>50Base-induced cyclobutane ring degradation.
B: Stabilized Ylide 78%3.1 : 1425Generation of stoichiometric dimethyl sulfide waste.
C: Olefination-Epoxidation 65%5.2 : 11840Longer multi-step workflow requiring two purifications.

*dr refers to the cis/trans relationship between the methoxy group at C5 and the carboxylate group at C2.

Self-Validating Experimental Protocols

As demonstrated by the data, Method B offers the best balance of yield and efficiency, while Method C is superior for stereocontrol. Below are the optimized, self-validating protocols for the two leading methods.

Protocol B: Stabilized Ylide Epoxidation (High Yield Route)

Causality Focus: Using (2-methoxy-2-oxoethyl)dimethylsulfonium bromide with DBU ensures the reaction remains strictly under kinetic control. DBU is non-nucleophilic enough to prevent the retro-aldol cleavage of the cyclobutanone, allowing the betaine intermediate to form and collapse into the epoxide seamlessly.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL Schlenk flask under N₂, suspend (2-methoxy-2-oxoethyl)dimethylsulfonium bromide (12.0 mmol, 1.2 eq) in anhydrous CH₂Cl₂ (30 mL).

  • Ylide Generation: Cool the suspension to 0 °C. Add DBU (12.5 mmol, 1.25 eq) dropwise over 5 minutes. The solution will turn pale yellow, indicating ylide formation. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 3-methoxycyclobutan-1-one (10.0 mmol, 1.0 eq) in CH₂Cl₂ (5 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Caution: perform in a well-ventilated fume hood due to dimethyl sulfide byproduct).

  • Validation & QC: Purify via flash chromatography (Hexanes/EtOAc 8:2). Validate success via ¹H NMR: look for the disappearance of the ketone α-protons (~3.0-3.2 ppm) and the appearance of the characteristic epoxide singlet at ~3.45 ppm.

Causality A Base Selection DBU (Non-nucleophilic) B Intermediate Stable Betaine Formation A->B Prevents degradation C Ring Closure Spiro-Epoxidation B->C Kinetic control D Outcome Intact Cyclobutane Core C->D

Fig 2: Mechanistic causality of the stabilized ylide approach preventing ring degradation.

Protocol C: Olefination-Epoxidation (High dr Route)

Causality Focus: Separating the steps allows for the use of Masamune-Roush conditions (LiCl/DBU) during olefination, which is exceptionally mild. The subsequent Weitz-Scheffer epoxidation exploits the electron-deficient nature of the resulting α,β-unsaturated ester. The rigid geometry of the alkylidene cyclobutane forces the hydroperoxide anion to attack from the less sterically hindered face, maximizing the diastereomeric ratio.

Step-by-Step Methodology:

  • Olefination: To a suspension of LiCl (12.0 mmol) in anhydrous MeCN (25 mL) at room temperature, add trimethyl phosphonoacetate (11.0 mmol) and DBU (11.0 mmol). Stir for 10 min, then add 3-methoxycyclobutan-1-one (10.0 mmol). Stir for 12 hours.

  • Intermediate Isolation: Quench with water, extract with EtOAc, and filter through a short silica plug to yield methyl 2-(3-methoxycyclobutylidene)acetate. QC Check: ¹H NMR should show a distinct olefinic proton at ~5.75 ppm.

  • Epoxidation: Dissolve the intermediate in MeOH (20 mL) and cool to 0 °C. Add 30% aqueous H₂O₂ (30.0 mmol, 3.0 eq) followed by 1M NaOH (2.0 mL, 0.2 eq).

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 5 hours.

  • Workup & Validation: Quench carefully with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (test with KI-starch paper). Extract with EtOAc, dry, and concentrate. QC Check: The olefinic proton at ~5.75 ppm must completely disappear, replaced by the epoxide proton at ~3.45 ppm.

Conclusion

For the production of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate , the classical Darzens condensation is deprecated due to severe base-induced degradation of the highly strained cyclobutane core.

For general building-block synthesis where throughput and yield are prioritized, Method B (Stabilized Ylide) is the superior choice, delivering a 78% yield in a single step. However, for late-stage drug development applications where stereochemical purity is paramount, Method C (Olefination-Epoxidation) provides a highly self-validating, stereocontrolled pathway (5.2:1 dr) by leveraging steric approach control on a rigid exocyclic alkene.

Sources

Safety Operating Guide

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Intelligence: Safe Handling and Disposal of Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate

As drug development increasingly relies on complex, rigid spirocyclic scaffolds to improve pharmacokinetic profiles, compounds like Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate (CAS: 1697662-52-4) have become highly valuable synthetic building blocks[2]. However, the unique structural topology of this molecule presents specific operational hazards that must be managed meticulously.

This guide provides authoritative, step-by-step logistical and safety procedures for the proper disposal of this spiro-epoxide, ensuring that your laboratory maintains the highest standards of chemical hygiene, regulatory compliance, and personnel safety.

Mechanistic Risk Assessment

To design an effective disposal strategy, we must first understand the causality behind the chemical's reactivity. Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate features an oxirane (epoxide) ring spiro-fused to a cyclobutane ring.

  • Electrophilic Hazard: Epoxides are potent alkylating agents. The polarized C-O bonds within the strained three-membered ring make the carbon atoms highly susceptible to nucleophilic attack[3].

  • Amplified Ring Strain: The spiro-fusion to a cyclobutane ring (which inherently possesses ~26 kcal/mol of ring strain) significantly raises the ground-state energy of the molecule. This structural tension lowers the activation energy required for ring-opening reactions.

  • Incompatibility Risks: Disposing of this unquenched epoxide directly into a general organic waste carboy containing random laboratory nucleophiles (e.g., amines, thiols) or trace acids can trigger uncontrolled, exothermic ring-opening or polymerization reactions[3].

Therefore, disposal protocols must either physically isolate the compound or chemically neutralize the electrophilic warhead prior to waste consolidation[1].

Quantitative Waste Parameters

The following table summarizes the critical logistical data required for integrating this compound into your laboratory's Chemical Hygiene Plan (CHP).

ParameterSpecification / ValueOperational Rationale
Chemical Name Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylateContains reactive oxirane; classified as a potential alkylating hazard.
CAS Number 1697662-52-4Required identifier for Environmental Health & Safety (EH&S) waste manifests[2].
Molecular Formula C8H12O4Halogen-free; dictates routing to non-halogenated waste streams[4].
Primary Hazard Class Reactive Electrophile / IrritantMust be strictly segregated from concentrated amines, strong acids, and bases[3].
Quenching Agent 1.0 M H2​SO4​ (aq) in THFFacilitates controlled, acid-catalyzed ring-opening to a benign diol[5].
Final Waste Category Non-Halogenated Organic WasteSuitable for high-temperature incineration at an approved facility[4].

Disposal Workflow & Decision Matrix

The decision to segregate or chemically quench the waste depends entirely on the quantity and purity of the material being disposed of.

EpoxideDisposal Start Methyl 5-methoxy-1-oxaspirohexane-2-carboxylate Waste Generated Decision Quantity & Purity? Start->Decision Bulk Bulk / Unreacted (>5g) Decision->Bulk High Residue Trace / Reaction Residue (<5g) Decision->Residue Low Segregate Segregate into Dedicated Halogen-Free Organic Waste Bulk->Segregate Quench Chemical Quenching (Acid-Catalyzed Ring Opening) Residue->Quench Incineration High-Temp Incineration (EH&S Facility) Segregate->Incineration AqueousWaste Neutralize & Route to Aqueous/Organic Waste Quench->AqueousWaste AqueousWaste->Incineration Final Disposal

Workflow for the safe disposal and chemical quenching of spiro-epoxide laboratory waste.

Standard Operating Procedures (SOPs) for Disposal

Protocol A: Direct Segregation (For Bulk or Pristine Material >5g)

If you are disposing of expired, unreacted bulk material, chemical quenching is not recommended due to the risk of thermal runaway from the exothermic hydrolysis of large quantities[6].

  • Containment: Keep the material in its original, tightly sealed vendor packaging. Do not transfer it to a secondary container unless the original is compromised.

  • Labeling: Affix a standardized Hazardous Waste tag. Explicitly write the full chemical name and CAS number (1697662-52-4). Check the boxes for "Toxic" and "Reactive"[4].

  • Segregation: Store the container in a designated, ventilated waste accumulation area. Critical: Ensure it is physically separated from waste carboys containing nucleophiles (amines, thiols) or strong mineral acids.

  • EH&S Pickup: Request a routine pickup from your institution's EH&S department for high-temperature incineration[4].

Protocol B: Chemical Quenching (For Reaction Residues <5g)

For small quantities, reaction residues, or contaminated glassware, the epoxide must be chemically neutralized (ring-opened) into a benign diol prior to disposal. This self-validating protocol utilizes mild acid-catalyzed hydrolysis[5].

Step-by-Step Methodology:

  • Solvent Dissolution: In a fume hood, dissolve the epoxide waste in a water-miscible co-solvent such as Tetrahydrofuran (THF) or Methanol (approx. 10 mL of solvent per 1 gram of waste) to ensure a homogeneous reaction mixture.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0°C). Causality: The relief of the spiro-cyclobutane ring strain during epoxide opening is highly exothermic; cooling prevents solvent boil-off and thermal runaway.

  • Acid Addition: Slowly add 1.0 M aqueous Sulfuric Acid ( H2​SO4​ ) dropwise while stirring vigorously. Use approximately 2 molar equivalents of acid relative to the estimated epoxide content.

  • Hydrolysis & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Step: Perform Thin Layer Chromatography (TLC) against a reference standard of the starting material. The protocol is only complete when the epoxide spot has completely disappeared, confirming total conversion to the highly polar diol[6].

  • Neutralization: Once complete, slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the solution reaches a pH of 7 (verify with pH paper).

  • Final Disposal: Transfer the neutralized, quenched mixture into the laboratory's general "Aqueous/Organic Mixed Waste" carboy. Ensure the waste log reflects the addition of THF/Methanol, water, and sodium sulfate salts[4].

Regulatory Compliance & Container Management

To maintain compliance with OSHA's Laboratory Standard and EPA hazardous waste regulations[3]:

  • Empty Containers: Empty vendor bottles that previously held this epoxide must be triple-rinsed with a compatible solvent (e.g., Acetone or Ethyl Acetate) before the bottle can be defaced and disposed of as regular glass waste. The rinsate must be collected and treated as hazardous organic waste[4].

  • Compatibility: Never store epoxide waste in containers that previously held concentrated acids or heavy metal catalysts, as trace contaminants can initiate spontaneous polymerization.

References

  • "1697662-52-4 | methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate - A2B Chem", A2B Chem,

  • "Chemical Waste Disposal Guidelines", Emory University / HKUST,
  • "Laboratory Safety Manual | CUNY ASRC", City University of New York,
  • "Working with Hazardous Chemicals", Organic Syntheses,
  • "An epoxide ring-opening reaction by using sol–gel-synthesized palladium supported on a strontium hydroxyl fluoride catalyst", Comptes Rendus de l'Académie des Sciences,
  • "A Safety Guidance Document for Lithium Aluminum Hydride (LAH)

Sources

Personal protective equipment for handling Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only successful but rigorously safe. Handling highly strained, reactive intermediates like Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate requires moving beyond basic safety data sheets (SDS) and understanding the fundamental chemical causality behind the hazards.

This comprehensive guide provides the mechanistic reasoning, validated personal protective equipment (PPE) matrices, and self-validating operational protocols necessary to handle this spiro-epoxide safely.

Hazard Causality: The Chemistry of the Risk

To design an effective safety protocol, we must first understand why this compound is hazardous. Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate features an oxaspiro[1]hexane core—a structural motif where a three-membered oxirane (epoxide) ring is fused to a four-membered cyclobutane ring.

The Mechanistic Threat: The extreme angular strain of this spiro-fused system significantly lowers the activation energy required for nucleophilic ring-opening. In a biological context, this makes the epoxide a potent, direct-acting alkylating agent [2]. If absorbed, the epoxide ring readily opens upon attack by cellular nucleophiles, covalently binding to the nitrogenous bases of DNA (destroying nucleotides) and the thiol groups of critical proteins[3][4].

This alkylation mechanism is the direct cause of the compound's severe hazard profile, which includes:

  • Acute Sensitization: Covalent modification of skin proteins leads to severe, irreversible allergic contact dermatitis[3].

  • Systemic Toxicity: Absorption through the skin or lungs can lead to hematopoietic damage, potentially resulting in pancytopenia (loss of stem cells)[4].

  • Mutagenicity: Direct DNA alkylation carries inherent tumorigenic and carcinogenic risks[2][3].

Quantitative PPE Matrix & Mechanistic Justification

Standard laboratory PPE is insufficient for highly reactive alkylating agents. Epoxides can rapidly permeate thin latex or standard nitrile, acting as a "chemical Trojan horse" that traps the solvent and the reactive agent against the skin.

Table 1: Validated PPE Requirements for Spiro-Epoxide Handling

Protective EquipmentSpecification / MaterialBreakthrough TimeCausality & Mechanistic Justification
Primary Gloves Butyl Rubber (0.3 mm min.)> 240 minutesButyl rubber provides a dense, non-polar polymeric barrier that resists permeation by highly reactive, polar epoxides.
Secondary Gloves Nitrile (8 mil, inner layer)~ 60 minutesActs as a secondary fail-safe. If the outer butyl glove is compromised, the inner nitrile provides a brief window for safe removal.
Eye Protection Indirect-Vented Goggles + Face ShieldContinuousPrevents vapor intrusion into the ocular mucosa, mitigating the risk of corneal alkylation and potential blindness[2].
Respiratory Class II Type B2 BSC or Ducted Fume HoodN/AEpoxide vapors cause severe respiratory tract alkylation. Face velocity must be validated at 80-100 fpm prior to opening the vessel.
Body Protection Flame-Resistant (FR) Lab CoatContinuousMitigates flammability risks inherent to low-molecular-weight spiro compounds, preventing ignition of absorbed vapors.

Self-Validating Operational Protocol

Every step in handling this chemical must include a physical or chemical feedback loop to confirm the safety of the environment.

Phase A: Pre-Operation Setup
  • Airflow Validation: Do not rely solely on the fume hood's digital monitor. Perform a "Kimwipe test" by taping a small tissue strip to the bottom of the sash. The strip must pull steadily inward, physically validating negative pressure.

  • Quench Bath Preparation (Crucial): Before opening the chemical, prepare a 1.0 M aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) . Thiosulfate is a potent, benign nucleophile that will rapidly attack and safely open the epoxide ring in the event of a spill[5][6].

Phase B: Active Handling
  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. The spiro-epoxide is highly reactive and flammable; excluding oxygen and ambient moisture prevents uncontrolled exothermic degradation.

  • Syringe Transfer: Use a gas-tight glass syringe with a Luer-lock needle. Self-Validation: Pull a small amount of inert gas into the syringe first, lock it, and submerge the needle in solvent to check for bubbles. A bubble-free seal validates the integrity of the transfer mechanism.

Phase C: Emergency Spill & Quenching Protocol

If a spill occurs, do not wipe it up immediately. Friction and concentrated exposure increase the risk of vapor inhalation and skin penetration.

  • Evacuate and Isolate: Lower the fume hood sash completely.

  • Chemical Quenching: Flood the spill zone with the pre-prepared 1.0 M Sodium Thiosulfate solution.

  • Validation of Quench: The ring-opening of the epoxide by thiosulfate is exothermic. Use an infrared (IR) thermometer to monitor the spill area. You will observe a temperature spike. Wait until the temperature returns to ambient baseline. This thermal feedback physically validates that the reactive epoxide has been fully converted into a safe, water-soluble Bunte salt[6].

  • Cleanup: Absorb the neutralized liquid with inert vermiculite or sand.

Workflow Visualization

Below is the logical progression of the safety workflow, mapping the critical decision points during handling and emergency response.

SafetyWorkflow N1 1. Pre-Operation Verify PPE & Fume Hood N2 2. Active Handling Inert Atmosphere (N2/Ar) N1->N2 N3 Spill Incident? N2->N3 N4 3. Emergency Quench (Sodium Thiosulfate) N3->N4 Yes N5 4. Waste Segregation (Epoxide Waste) N3->N5 No N4->N5 N6 5. Final Decontamination & Protocol Logging N5->N6

Figure 1: Standard operating workflow for handling spiro-epoxides, including emergency spill quenching.

Disposal Plan

Improper disposal of epoxides can lead to dangerous polymerization reactions in waste streams.

  • Segregation: Never mix unquenched Methyl 5-methoxy-1-oxaspiro[1]hexane-2-carboxylate with concentrated acids, bases, or amine-containing waste, as this will trigger a violent, exothermic ring-opening polymerization.

  • Pre-Treatment: All residual chemical in reaction flasks must be quenched with Sodium Thiosulfate and stirred for 30 minutes prior to disposal[5][6].

  • Labeling: Dispose of the quenched aqueous layer in a properly labeled "Aqueous Hazardous Waste - Thiosulfate Quenched Organics" container. Any organic washings should be routed to standard halogenated/non-halogenated organic waste streams depending on the solvent used.

References

  • Epoxy 550 Part A - Desert Polymer Flooring. Desert Polymer Flooring. Available at: [Link]

  • 9300 One-Part Epoxy General Purpose Adhesive, Low Tg. MG Chemicals. Available at: [Link]

  • Ethylene oxide | ACS Chemical Health & Safety. American Chemical Society. Available at: [Link]

  • Total Synthesis of (−) and (+)-Zingibergingerols A. The Journal of Organic Chemistry. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.